molecular formula C17H34O2 B1595931 2-Ethylhexyl 3,5,5-trimethylhexanoate CAS No. 70969-70-9

2-Ethylhexyl 3,5,5-trimethylhexanoate

Cat. No.: B1595931
CAS No.: 70969-70-9
M. Wt: 270.5 g/mol
InChI Key: LCVHZNSIAYNAGX-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3,5,5-trimethylhexanoate is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 3,5,5-trimethylhexanoate
Source PubChem
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InChI

InChI=1S/C17H34O2/c1-7-9-10-15(8-2)13-19-16(18)11-14(3)12-17(4,5)6/h14-15H,7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVHZNSIAYNAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60867974
Record name 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester
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Molecular Weight

270.5 g/mol
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Physical Description

Liquid
Record name Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester
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CAS No.

70969-70-9, 71566-49-9
Record name 2-Ethylhexyl 3,5,5-trimethylhexanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl isononanoate
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Record name Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester
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Record name 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester
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Record name 2-ethylhexyl 3,5,5-trimethylhexanoate
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Record name ETHYLHEXYL ISONONANOATE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). This branched-chain ester is a versatile compound utilized predominantly as a plasticizer, solvent, and emollient in various industrial and cosmetic formulations.[1][2] Its low volatility, hydrophobic nature, and favorable safety profile make it a valuable ingredient in a range of products.[1] This document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis via Fischer esterification, and outlines its key functionalities.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically low volatility.[1] Its branched alkyl structure contributes to its hydrophobic nature and low solubility in water.[1] The compound is generally stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases.[1]

Identification
PropertyValue
Chemical Name This compound
CAS Number 70969-70-9
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol [2]
Synonyms Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester; Ethylhexyl Isononanoate[1]
Physicochemical Data
PropertyValue
Physical State Liquid[2]
Boiling Point 286.00 to 287.00 °C @ 760.00 mm Hg (estimated)
Flash Point 134.00 °C (273.00 °F) TCC (estimated)
Vapor Pressure 0.003000 mmHg @ 25.00 °C (estimated)
Water Solubility Low[1]
logP (o/w) 6.20 (estimated)

Note: Some physical properties are estimated based on available data for structurally similar compounds.

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol in the presence of an acid catalyst.

Synthesis Workflow

G Reactants 3,5,5-Trimethylhexanoic Acid + 2-Ethylhexanol ReactionMixture Reaction Mixture Reactants->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) AcidCatalyst->ReactionMixture Heating Heating under Reflux ReactionMixture->Heating Workup Aqueous Workup (Neutralization & Washing) Heating->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product 2-Ethylhexyl 3,5,5-trimethylhexanoate Purification->Product

Caption: Fischer Esterification workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol provides a generalized procedure for the synthesis of this compound.

Materials:

  • 3,5,5-trimethylhexanoic acid

  • 2-ethylhexanol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine 3,5,5-trimethylhexanoic acid and a molar excess (typically 1.5 to 2 equivalents) of 2-ethylhexanol.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Heating: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Applications

The primary applications of this compound are based on its physical properties as a non-aqueous solvent and emollient.

Logical Relationship of Applications

G cluster_properties Core Properties cluster_applications Applications Main 2-Ethylhexyl 3,5,5-trimethylhexanoate Emollient Emollient Properties Main->Emollient Solvent Solvent Properties Main->Solvent Plasticizer Plasticizing Effect Main->Plasticizer Cosmetics Cosmetics & Personal Care (e.g., lotions, creams) Emollient->Cosmetics Coatings Coatings & Inks Solvent->Coatings Plastics Plastics & Polymers Plasticizer->Plastics

Caption: Relationship between the core properties and applications of this compound.

Detailed Applications
  • Cosmetics and Personal Care: Due to its emollient properties, it is widely used in skincare and cosmetic formulations. It helps to soften and smooth the skin by forming a non-greasy, protective layer that reduces water loss.

  • Plastics and Polymers: It acts as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to make it softer and more flexible.[1]

  • Solvents and Coatings: Its low volatility and good solvency for various resins make it suitable for use in coatings, inks, and other industrial formulations.[1]

Safety Information

Based on available safety data, this compound is considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken during handling. It is recommended to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a commercially significant ester with a well-defined set of chemical and physical properties that make it suitable for a range of applications, particularly in the cosmetics and polymer industries. Its synthesis is straightforward, typically involving a Fischer esterification reaction. Understanding its properties and synthesis is crucial for its effective utilization in research, development, and industrial manufacturing.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Ethylhexyl 3,5,5-trimethylhexanoate, a branched-chain ester with significant applications as a plasticizer, solvent, and emollient. This document details the synthesis, physicochemical properties, and spectroscopic analysis of the title compound, offering valuable insights for professionals in chemical research and development.

Chemical Identity and Properties

This compound is a C17 ester, a colorless liquid characterized by its low volatility and poor solubility in water.[1][2] Its branched structure contributes to these properties, making it a valuable component in various industrial formulations.

Table 1: Physicochemical Properties of this compound and its Precursors

PropertyThis compound3,5,5-Trimethylhexanoic Acid2-Ethylhexanol
CAS Number 70969-70-9[3]3302-10-1104-76-7
Molecular Formula C₁₇H₃₄O₂[3]C₉H₁₈O₂C₈H₁₈O
Molecular Weight 270.46 g/mol [3]158.24 g/mol 130.23 g/mol
Boiling Point 286-287 °C (estimated)[2]~255 °C183-185 °C
Density Not available0.926 g/cm³0.833 g/cm³
Refractive Index Not available1.4321.431-1.433
Flash Point 134 °C (estimated)[2]127 °C77 °C
Appearance Colorless liquid[1]Colorless liquidColorless liquid
Solubility Poor in water[1][2]Sparingly soluble in waterPoorly soluble in water

Synthesis of this compound

The primary route for synthesizing this compound is through the Fischer esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol in the presence of an acid catalyst.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5,5-Trimethylhexanoic_Acid 3,5,5-Trimethylhexanoic Acid Product This compound 3,5,5-Trimethylhexanoic_Acid->Product Esterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Heat Heat Heat->Product Byproduct Water (H₂O) Product->Byproduct

Caption: Fischer Esterification Synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a general laboratory procedure for the synthesis of esters via Fischer esterification, which can be adapted for the synthesis of this compound.

Materials:

  • 3,5,5-Trimethylhexanoic acid

  • 2-Ethylhexanol (in excess, can also serve as the solvent)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 3,5,5-trimethylhexanoic acid and an excess of 2-ethylhexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The excess 2-ethylhexanol and the desired ester product can be separated by distillation under reduced pressure.

Structure Elucidation through Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the various chemically non-equivalent protons in the molecule. Key expected signals include:

  • A triplet corresponding to the terminal methyl group of the ethyl group in the 2-ethylhexyl moiety.

  • A multiplet for the methine proton at the 2-position of the hexyl chain.

  • A doublet of doublets for the methylene (B1212753) protons adjacent to the ester oxygen.

  • Several overlapping multiplets for the methylene protons of the butyl and ethyl chains in the 2-ethylhexyl group.

  • A singlet for the nine protons of the three methyl groups at the 5-position of the hexanoate (B1226103) chain.

  • A doublet for the methyl group at the 3-position of the hexanoate chain.

  • Multiplets for the methylene and methine protons of the hexanoate backbone.

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Characteristic signals would include:

  • A signal in the range of 170-180 ppm for the carbonyl carbon of the ester.

  • A signal around 60-70 ppm for the methylene carbon attached to the ester oxygen.

  • A series of signals in the aliphatic region (10-50 ppm) corresponding to the various methyl, methylene, and methine carbons of the 2-ethylhexyl and 3,5,5-trimethylhexanoate moieties.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The most prominent and diagnostic absorption band for this compound is expected to be:

  • A strong C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹.

  • C-O stretching vibrations, which will appear in the fingerprint region between 1000 and 1300 cm⁻¹.

  • C-H stretching vibrations from the aliphatic chains, observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 270.46), the mass spectrum would be expected to show:

  • A molecular ion peak (M⁺) at m/z = 270.

  • Characteristic fragmentation patterns for esters, including the loss of the alkoxy group ([M - OR]⁺) and cleavage at various points along the alkyl chains. Common fragments would likely include ions corresponding to the 2-ethylhexyl group and the 3,5,5-trimethylhexanoyl group.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown sample suspected to be this compound follows a logical progression of analytical techniques.

G Sample Unknown Sample IR Infrared (IR) Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Connectivity & Environment Structure_Confirmation Structure Confirmation: This compound IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the Spectroscopic Identification of this compound.

Conclusion

The structure of this compound can be unequivocally determined through a combination of synthetic methodology and comprehensive spectroscopic analysis. This technical guide provides the foundational knowledge, including key physicochemical data and expected analytical results, to aid researchers and professionals in the identification and characterization of this important industrial chemical. While specific experimental data can be challenging to locate in public literature, a systematic approach utilizing the principles outlined herein will enable confident structure elucidation.

References

An In-depth Technical Guide on 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS 70969-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS 70969-70-9), an ester compound utilized across various industrial sectors, most notably in cosmetics and personal care products as an emollient and skin conditioning agent. This document collates available data on its chemical and physical properties, synthesis, analytical methods, and toxicological profile. Detailed experimental protocols for key studies are provided, where available, to aid in reproducibility and further research. A significant focus is placed on its metabolic fate and a hypothesized signaling pathway is presented based on the activities of its constituent molecules and structurally related compounds. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams in the DOT language.

Chemical and Physical Properties

This compound is a branched-chain ester characterized by its low volatility and hydrophobic nature. These properties make it a stable and durable ingredient in various formulations, particularly where moisture resistance is desirable. It is a clear, colorless, and odorless liquid with good compatibility with a range of polymers.

PropertyValueReference
CAS Number 70969-70-9
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Synonyms Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester; Dragoxat 89
Physical State Liquid
Boiling Point Approx. 245°C (473°F)
Water Solubility Low

Synthesis

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.

Materials:

  • 3,5,5-trimethylhexanoic acid

  • 2-ethylhexanol (can be used in excess to drive the reaction)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, to facilitate water removal via azeotropic distillation)

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, dichloromethane)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (for azeotropic removal of water)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol. An excess of 2-ethylhexanol can be used to shift the equilibrium towards the product.

  • Add the anhydrous solvent (e.g., toluene) and a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-TsOH).

  • Assemble the reflux apparatus with the Dean-Stark trap and heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 3,5,5-Trimethylhexanoic_Acid 3,5,5-Trimethylhexanoic Acid Esterification Fischer Esterification (Reflux with water removal) 3,5,5-Trimethylhexanoic_Acid->Esterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Workup Aqueous Workup (Neutralization and Washing) Esterification->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound in various matrices typically involve chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for semi-volatile organic compounds (e.g., Elite-1, ZB-5MS)

General GC-MS Parameters (example):

  • Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID x 1 µm df)

  • Carrier Gas: Helium at a constant flow of 1 ml/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 110°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C (hold for 9 min).

  • MS Ion Source Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate). If analyzing from a complex matrix, an extraction and clean-up step may be necessary.

  • Injection: Inject a small volume (e.g., 0.5-1 µL) of the prepared sample into the GC.

  • Separation and Detection: The compound will be separated from other components in the GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

  • Data Analysis: The resulting mass spectrum, with its characteristic fragmentation pattern, is compared to a reference library (e.g., NIST) for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

Toxicological Profile

The toxicological data for this compound is primarily available through the European Chemicals Agency (ECHA) registration dossier and reports from the Cosmetic Ingredient Review (CIR), which often assesses it as part of a group of alkyl ethylhexanoates.

EndpointResultReference
Acute Oral Toxicity LD₀ > 20,000 mg/kg (rat, for DEHP as a proxy)
Skin Irritation Non-irritating to mildly irritating in humans, depending on the specific alkyl ethylhexanoate and concentration
Eye Irritation Not an ocular irritant (for cetearyl ethylhexanoate)
Sensitization Not a sensitizer
Genotoxicity No published data found
Carcinogenicity No published data found

Environmental Fate and Ecotoxicology

Biodegradation

A study conducted according to OECD Guideline 301F found that this compound is inherently biodegradable, achieving 59% biodegradation within 28 days. However, it did not meet the criteria for "ready biodegradability" as it did not pass the 60% threshold within the 10-day window.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Principle: This method measures the oxygen consumed by a microbial population while biodegrading the test substance in a closed system. The biodegradation percentage is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).

Materials and Apparatus:

  • Manometric respirometer

  • Test vessels with stirrers

  • Mineral medium (as specified in OECD 301)

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Test substance: this compound

  • Reference substance (e.g., sodium benzoate)

  • Inhibition control (test substance + reference substance)

Procedure:

  • Prepare the mineral medium and add it to the test vessels.

  • Add the inoculum to the vessels. The source and concentration of the inoculum should be recorded.

  • Add the test substance to the test vessels at a concentration that provides sufficient carbon for measurement without being toxic (e.g., 100 mg/L).

  • Prepare control vessels with only inoculum, and reference vessels with the reference substance. An inhibition control is also prepared.

  • Seal the vessels and place them in the respirometer at a constant temperature (e.g., 22 ± 1°C) in the dark.

  • Stir the contents of the vessels continuously.

  • Monitor the oxygen consumption over a 28-day period.

  • Calculate the percentage of biodegradation at regular intervals.

Ecotoxicity

An algal growth inhibition test (OECD Guideline 201) was performed using the algae Pseudokirchneriella subcapitata. The results indicated that this compound had no toxic effect on the growth of the algae up to its solubility limit in the test water under the experimental conditions. The EC50 and NOEC were determined to be >100 mg/L.

Biological Activity and Hypothesized Signaling Pathway

There is a lack of direct experimental data on the specific signaling pathways modulated by this compound. However, based on its chemical structure as an ester, it is expected to undergo hydrolysis in biological systems, particularly in the skin, which possesses esterase activity. This hydrolysis would yield its constituent molecules: 2-ethylhexanol and 3,5,5-trimethylhexanoic acid.

The biological effects of these metabolites and structurally similar compounds can be used to propose a hypothetical signaling pathway. For instance, some branched-chain fatty acids have been shown to influence lipid metabolism and inflammatory responses in hepatocytes. Furthermore, metabolites of other plasticizers, such as mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), are known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

The following diagram illustrates a hypothesized pathway for the metabolism of this compound in the skin and the potential downstream effects of its metabolites based on the activity of related compounds. It is crucial to note that this is a hypothetical pathway and requires experimental validation.

Unveiling the Physicochemical Profile of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9), a branched-chain ester, is a key ingredient in a variety of formulations, valued for its emollient and plasticizing properties. A thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, stability, and performance. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding their interrelationships.

Core Physical Characteristics

The physical state of this compound at ambient conditions is a liquid. Its key physical properties are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values, which may be attributable to variations in experimental conditions or measurement techniques.

Physical PropertyValueTemperature (°C)Pressure
Molecular Weight 270.45 g/mol N/AN/A
Boiling Point 283.5 °CN/A101.325 kPa
~245 °CN/AN/A
Melting Point Data not availableN/AN/A
Density 0.86 g/cm³20N/A
0.91-0.93 g/cm³N/AN/A
Viscosity Data not availableN/AN/A
Refractive Index Data not availableN/AN/A
Vapor Pressure 0.094 Pa25N/A
Water Solubility 1 µg/L20N/A

Interplay of Physical Characteristics

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical relationships between these core characteristics.

G cluster_molecular Molecular Structure cluster_thermal Thermal Properties cluster_mechanical Mechanical & Optical Properties cluster_solubility Solubility Molecular Weight Molecular Weight Boiling Point Boiling Point Molecular Weight->Boiling Point influences Density Density Molecular Weight->Density influences Viscosity Viscosity Molecular Weight->Viscosity influences Vapor Pressure Vapor Pressure Boiling Point->Vapor Pressure inversely related Melting Point Melting Point Refractive Index Refractive Index Density->Refractive Index correlates with Water Solubility Water Solubility Viscosity->Water Solubility indirectly affects dissolution rate

Spectroscopic Data of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on high-quality predicted data to support researchers in the identification and characterization of this compound. The information herein is intended for professionals in the fields of chemical research, materials science, and drug development.

Chemical Structure and Properties

This compound is an ester with the molecular formula C₁₇H₃₄O₂ and a molecular weight of 270.45 g/mol . Its structure consists of a branched C9 carboxylic acid (3,5,5-trimethylhexanoic acid) and a branched C8 alcohol (2-ethylhexanol).

SMILES: CCCCC(CC)COC(=O)CC(C)CC(C)(C)C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and should be used as a reference for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05m2H-OCH₂-
~2.20m2H-C(=O)CH₂-
~1.95m1H-CH(CH₃)-
~1.55m1H-CH(CH₂CH₃)-
~1.30-1.45m8H-(CH₂)₄-
~1.20d2H-CH₂C(CH₃)₃
~0.95d3H-CH(CH₃)-
~0.90s9H-C(CH₃)₃
~0.88t6H-CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~173.5C=O
~67.0-OCH₂-
~43.5-C(=O)CH₂-
~38.5-CH(CH₂CH₃)-
~31.0-C(CH₃)₃
~30.5-(CH₂)₄- (alpha to CH)
~29.0-(CH₂)₄- (beta to CH)
~25.0-CH(CH₃)-
~24.0-(CH₂)₄- (gamma to CH)
~23.0-CH₂C(CH₃)₃
~22.5-CH(CH₃)-CH₃
~14.0-CH₂CH₃
~11.0-CH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkane)
~1735StrongC=O stretching (ester)
~1460MediumC-H bending (alkane)
~1375MediumC-H bending (alkane)
~1170StrongC-O stretching (ester)
Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts

AdductPredicted m/z
[M+H]⁺271.2632
[M+Na]⁺293.2451
[M+K]⁺309.2191
[M+NH₄]⁺288.2897

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid-phase esters like this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

FT-IR Spectroscopy
  • Sample Preparation: As a neat liquid, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Positive ion mode is typically used for detecting protonated molecules and other adducts.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare neat liquid film Sample->Prep_IR Prep_MS Dilute for infusion or GC/LC Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., ESI-TOF) Prep_MS->MS Analyze_NMR Chemical Shifts, Multiplicity, Integration NMR->Analyze_NMR Analyze_IR Functional Group Identification IR->Analyze_IR Analyze_MS Molecular Weight and Formula Confirmation MS->Analyze_MS Structure_Elucidation Structure Elucidation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation Structural_Relationship Structural Relationship of this compound cluster_components Constituent Moieties cluster_functional_groups Key Functional Groups Ester This compound Acid 3,5,5-trimethylhexanoic acid moiety Ester->Acid derived from Alcohol 2-ethylhexanol moiety Ester->Alcohol derived from Ester_FG Ester Group (-COO-) Ester->Ester_FG contains Alkyl_Chains Branched Alkyl Chains Ester->Alkyl_Chains contains

A Technical Guide to the Organic Solvent Solubility of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl 3,5,5-trimethylhexanoate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical supplier information, and data on structurally similar compounds. Additionally, it offers detailed experimental protocols for determining solubility, equipping researchers with the necessary tools to assess its miscibility in various solvent systems.

Physicochemical Properties

This compound is a branched-chain ester with the chemical formula C₁₈H₃₆O₂. It is a colorless liquid that is generally described as being soluble in most organic solvents and insoluble in water. Its extremely low water solubility is quantified as 1μg/L at 20℃, underscoring its hydrophobic nature[1].

PropertyValueReference
Chemical FormulaC₁₈H₃₆O₂
AppearanceColorless liquid
Water Solubility1μg/L at 20℃[1]
General Organic Solvent SolubilitySoluble in most organic solvents

Qualitative Solubility in Organic Solvents

Based on the general principle of "like dissolves like" and information on similar long-chain esters, this compound is expected to be miscible with a wide range of non-polar and moderately polar organic solvents. Its large, non-polar alkyl chains dominate its molecular structure, leading to favorable interactions with solvents of similar character.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighly Soluble / MiscibleThe long alkyl chains of the ester have strong van der Waals interactions with aliphatic hydrocarbons.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHighly Soluble / MiscibleThe non-polar nature of aromatic solvents allows for favorable interactions with the ester's hydrocarbon chains.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble / MiscibleEthers have a slight polarity but are predominantly non-polar, making them good solvents for large esters.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / MiscibleKetones are polar aprotic solvents that can dissolve a wide range of organic compounds, including esters.
Esters Ethyl acetate, Butyl acetateHighly Soluble / MiscibleStructurally similar, leading to very favorable mixing.
Chlorinated Solvents Dichloromethane, ChloroformHighly Soluble / MiscibleThese solvents are effective at dissolving a broad range of organic compounds.
Alcohols Ethanol, Methanol, IsopropanolModerately to Sparingly SolubleThe polarity and hydrogen-bonding capability of alcohols may lead to less favorable interactions with the large, non-polar ester. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol).
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Sparingly Soluble to InsolubleThe high polarity of these solvents makes them poor solvents for highly non-polar compounds.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determination.

Method 1: Visual Miscibility Assessment (Qualitative)

This method is a rapid screening technique to determine if the ester is miscible with a solvent at a given concentration.

Materials:

  • This compound

  • A range of organic solvents (see table above)

  • Glass vials with caps (B75204) (e.g., 4 mL)

  • Pipettes

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry glass vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and vortex or shake vigorously for 30 seconds.

  • Allow the vial to stand undisturbed for at least 1 hour.

  • Visually inspect the vial for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

  • If the solution is clear and homogenous, the two are considered miscible at a 1:1 ratio.

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method determines the saturation solubility of the ester in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add a known volume (e.g., 5 mL) of the organic solvent to a glass vial.

  • Add an excess amount of this compound to the vial to create a saturated solution with visible excess ester.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the vial to stand undisturbed at the set temperature for any undissolved ester to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter. This step is crucial to remove any undissolved micro-droplets.

  • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Record the exact volume of the supernatant transferred.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not volatilize the ester.

  • Once the solvent is completely evaporated, weigh the dish containing the residual ester.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residual ester (g) / Volume of supernatant (mL)) * 100

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Caption: Intermolecular interactions governing solubility.

G Experimental Workflow for Quantitative Solubility start Start step1 Add excess ester to a known volume of solvent start->step1 step2 Equilibrate at a controlled temperature (e.g., 24-48 hours) step1->step2 step3 Allow undissolved ester to settle step2->step3 step4 Withdraw a known volume of supernatant via syringe filter step3->step4 step5 Transfer to a pre-weighed container step4->step5 step6 Evaporate the solvent step5->step6 step7 Weigh the residual ester step6->step7 step8 Calculate solubility (g / 100 mL) step7->step8 end_node End step8->end_node

Caption: Gravimetric solubility determination workflow.

References

Unveiling the Molecular Ballet: How 2-Ethylhexyl 3,5,5-Trimethylhexanoate Plasticizes Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical interactions that underpin the flexibility and durability imparted by this novel plasticizer, offering a comprehensive guide for researchers and material scientists.

The quest for high-performance, safe, and sustainable plasticizers has led to the development of innovative molecules like 2-Ethylhexyl 3,5,5-trimethylhexanoate. This branched-chain ester, often referred to as a non-phthalate plasticizer, has garnered significant attention for its efficacy in enhancing the flexibility and processability of various polymers, most notably polyvinyl chloride (PVC). Understanding its mechanism of action at a molecular level is paramount for optimizing its application and designing next-generation materials. This technical guide elucidates the core principles of its plasticizing action, supported by available data and conceptual models.

The Fundamental Mechanism: A Tale of Intermolecular Disruption

At its core, plasticization is the process of increasing the flexibility and reducing the brittleness of a polymer. This is achieved by introducing a plasticizer molecule that embeds itself between the long polymer chains. Rigid polymers like PVC, in their unplasticized state, are characterized by strong intermolecular forces, primarily dipole-dipole interactions and van der Waals forces, which hold the polymer chains in a tightly packed, crystalline, or amorphous glassy structure.

This compound, with its characteristic ester group and bulky, branched alkyl chains, acts as a molecular lubricant. Its mechanism of action can be dissected into several key stages:

  • Penetration and Swelling: During processing, typically at elevated temperatures, the plasticizer molecules diffuse into the polymer matrix. The polymer granules swell as the plasticizer permeates the amorphous regions, beginning the process of chain separation.

  • Disruption of Polymer-Polymer Interactions: The polar ester group of the plasticizer is attracted to the polar sites on the polymer chains (e.g., the C-Cl bond in PVC). This interaction effectively shields the polymer chains from each other, weakening the strong intermolecular forces that cause rigidity.

  • Creation of Free Volume: The non-polar, bulky, and branched alkyl chains of this compound create steric hindrance, pushing the polymer chains further apart. This increases the "free volume" within the polymer matrix, which is the space not occupied by the polymer chains themselves.

  • Enhanced Molecular Mobility: With the polymer chains further apart and the intermolecular forces weakened, the chains can slide past one another more easily. This increased segmental mobility is the macroscopic manifestation of flexibility. The energy required for the polymer to transition from a rigid, glassy state to a more rubbery, flexible state—the glass transition temperature (Tg)—is significantly lowered.

The unique branched structure of this compound is crucial to its performance. Unlike linear plasticizers which can sometimes promote crystallinity, the irregular shape of this molecule frustrates chain packing and maintains an amorphous, flexible state over a wide temperature range.

Visualizing the Mechanism of Action

To better understand the intricate interactions at the molecular level, the following diagram illustrates the logical relationship between the plasticizer's introduction and the resulting macroscopic properties.

Conceptual Workflow of Plasticization A Rigid Polymer Matrix (Strong Intermolecular Forces) B Introduction of 2-Ethylhexyl 3,5,5-trimethylhexanoate A->B C Penetration and Swelling of Polymer Matrix B->C D Shielding of Polar Sites (Ester Group Interaction) C->D E Increased Steric Hindrance (Branched Alkyl Chains) C->E F Weakening of Polymer-Polymer Interactions D->F G Increased Free Volume E->G H Enhanced Polymer Chain Mobility F->H G->H I Lowered Glass Transition Temp. (Tg) H->I J Increased Flexibility and Elasticity H->J

Caption: Logical flow of the plasticization process.

Quantitative Impact on Polymer Properties

The effectiveness of a plasticizer is quantified by its impact on various physical and mechanical properties of the polymer. While specific data for this compound can vary depending on the polymer grade and concentration, the general trends are well-established.

PropertyUnplasticized PolymerPlasticized Polymer (with this compound)Rationale for Change
Glass Transition Temperature (Tg) HighSignificantly LowerIncreased free volume and chain mobility allow for transition to a rubbery state at lower temperatures.
Tensile Strength HighLowerThe weakened intermolecular forces reduce the force required to pull the polymer chains apart.
Elongation at Break LowHighIncreased chain mobility allows the polymer to stretch more before fracturing.
Hardness (Shore) HighLowerThe "cushioning" effect of the plasticizer molecules reduces the material's resistance to indentation.
Modulus of Elasticity HighLowerThe material becomes less stiff as the resistance to deformation is reduced.

Experimental Protocols for Characterization

The quantification of a plasticizer's effect relies on a suite of standardized analytical techniques. Below are outlines of key experimental protocols.

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

  • Objective: To measure the temperature at which the polymer transitions from a glassy to a rubbery state.

  • Methodology:

    • A small, precisely weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is ramped up at a controlled rate (e.g., 10°C/min) over a specified range (e.g., -100°C to 150°C).

    • The heat flow into the sample is measured relative to the reference.

    • The Tg is identified as a step-change in the heat flow curve.

Workflow for Tg Measurement via DSC A Sample Preparation (5-10 mg in Al pan) B Place Sample and Reference in DSC Cell A->B C Controlled Heating Ramp (e.g., 10°C/min) B->C D Measure Differential Heat Flow C->D E Identify Step-Change in Heat Flow Curve D->E F Determine Glass Transition Temperature (Tg) E->F

Caption: Experimental workflow for DSC analysis.

2. Tensile Testing for Mechanical Properties

  • Objective: To determine tensile strength, elongation at break, and modulus of elasticity.

  • Methodology:

    • Standardized dumbbell-shaped specimens of the plasticized polymer are prepared according to ASTM or ISO standards.

    • The cross-sectional area of the specimen's gauge section is measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of extension until it fractures.

    • The force (load) and extension (displacement) are continuously recorded.

    • Tensile strength is calculated as the maximum stress the material can withstand.

    • Elongation at break is the percentage increase in length at the point of fracture.

    • The modulus of elasticity is determined from the initial slope of the stress-strain curve.

"2-Ethylhexyl 3,5,5-trimethylhexanoate" as a non-phthalate plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethylhexyl 3,5,5-trimethylhexanoate as a Non-Phthalate Plasticizer

Abstract

The demand for high-performance, safe, and environmentally benign plasticizers has driven research into alternatives for traditional phthalate-based compounds. This compound (CAS: 70969-70-9), an ester of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, has emerged as a compound of interest in this domain.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential application as a non-phthalate plasticizer. While extensive public data on its plasticizing performance is limited, this document consolidates available information and outlines the standard experimental protocols required for its thorough evaluation. This guide is intended for researchers, scientists, and formulation experts in polymer science and drug development.

Introduction to Non-Phthalate Plasticizers

Plasticizers are additives that increase the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[3][4] For decades, phthalate (B1215562) esters have dominated the market due to their cost-effectiveness and performance.[4] However, growing health and environmental concerns have led to regulatory scrutiny and a shift towards non-phthalate alternatives.[4][5] These alternatives, such as trimellitates, terephthalates, citrates, and various aliphatic dicarboxylates, are sought for applications with direct human contact, including medical devices, food packaging, and children's toys.[3][6] this compound fits within this new generation of plasticizers, valued for its favorable toxicological profile and low volatility.[1]

Chemical Profile of this compound

This compound is a branched-chain ester characterized by its hydrophobic nature and good compatibility with a range of polymers.[1][2] Its molecular structure contributes to low volatility, making it suitable for durable formulations requiring stability.[1] It is also known as Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. Performance data as a plasticizer in specific polymer matrices are not widely available in public literature and would require dedicated experimental evaluation.

PropertyValueReference
CAS Number 70969-70-9[1]
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.46 g/mol [1]
Appearance Liquid[1]
Solubility Poorly soluble in water; soluble in organic solvents[1]
Shore A Hardness (PVC) Data not available
Tensile Strength (PVC) Data not available
Elongation at Break (PVC) Data not available
Volatility (Weight Loss) Data not available; generally low[1]
Migration Resistance Data not available

Synthesis Pathway

This compound is synthesized via the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol.[2] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.[2] Enzymatic synthesis using lipases has also been explored for similar esters, offering a greener alternative with higher product purity.[7][8]

G Reactant1 3,5,5-Trimethylhexanoic Acid Process Esterification Reaction (Heat + Water Removal) Reactant1->Process Reactant2 2-Ethylhexanol Reactant2->Process Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Process Product This compound Process->Product Byproduct Water (H₂O) Process->Byproduct Purification Purification (e.g., Neutralization, Washing, Distillation) Product->Purification FinalProduct Final Purified Product Purification->FinalProduct

Synthesis workflow for this compound.

Experimental Protocols for Plasticizer Evaluation

To fully characterize this compound as a plasticizer, a series of standardized tests must be performed. The following protocols are based on established ASTM methods and common practices in the polymer industry.[6][9][10]

General Experimental Workflow

The evaluation of a novel plasticizer follows a logical progression from formulation to performance testing.

G A PVC Formulation (Resin, Plasticizer, Stabilizers) B Compounding (e.g., Two-Roll Mill) A->B C Molding / Film Preparation (Compression Molding) B->C D Sample Conditioning (Controlled Temp & Humidity) C->D E Thermal Analysis (DSC, TGA) D->E F Mechanical Testing (Tensile, Hardness) D->F G Migration & Volatility Testing D->G H Data Analysis & Comparison E->H F->H G->H

General experimental workflow for PVC plasticizer evaluation.
Protocol 1: Evaluation of Plasticizer Efficiency via DSC

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of PVC. A lower Tg indicates higher plasticizing efficiency. Methodology:

  • Apparatus: Differential Scanning Calorimeter (DSC).[11]

  • Procedure: a. Prepare PVC films plasticized with varying concentrations (e.g., 20-60 phr) of this compound. b. Weigh a 5-10 mg sample of the conditioned PVC film into an aluminum DSC pan and seal it.[12] c. Place the sample and an empty reference pan into the DSC cell. d. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, typically from -100°C to 100°C.[11][12] e. The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan to remove thermal history.[12]

Protocol 2: Evaluation of Mechanical Properties

Objective: To measure the effect of the plasticizer on the mechanical integrity of PVC, including its strength and flexibility. Methodology (based on ASTM D2284): [9][12]

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure: a. Cut dumbbell-shaped specimens from the conditioned PVC films. b. Measure the thickness and width of the narrow section of each specimen. c. Mount a specimen in the grips of the UTM and attach an extensometer. d. Apply tensile stress at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.[12] e. Record the force and elongation. f. Calculate Tensile Strength (maximum load divided by the original cross-sectional area) and Elongation at Break (strain at rupture).[6]

Protocol 3: Evaluation of Migration Resistance

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix into a simulant liquid. Methodology (based on ASTM D1239): [10]

  • Apparatus: Analytical balance, vessels for immersion, chosen solvent (e.g., n-hexane, deionized water).[10]

  • Procedure: a. Weigh pre-conditioned, plasticized PVC samples (W₁). b. Immerse the samples in a vessel containing the extracting solvent for a specified time and temperature (e.g., 24 hours at room temperature).[10] c. Remove the samples, gently wipe them dry, and dry them further under vacuum at a mild temperature (e.g., 40°C). d. Weigh the final dried samples (W₂). e. The mass loss due to migration is calculated, subtracting any weight loss observed from a neat polymer reference.[10]

Protocol 4: Evaluation of Thermal Stability and Volatility

Objective: To determine the thermal stability and volatility of the plasticizer within the PVC matrix. Methodology:

  • Apparatus: Thermogravimetric Analyzer (TGA).[6]

  • Procedure: a. Place a small, known weight of the plasticized PVC sample in the TGA furnace. b. Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen). c. Continuously monitor the sample's weight as a function of temperature. d. The temperature at which significant weight loss occurs indicates decomposition or plasticizer volatilization.[6] For isothermal volatility, samples can be held at a constant temperature (e.g., 70°C for 24 hours) and the percentage weight loss is calculated.[10]

Safety and Toxicological Profile

This compound is reported to have low toxicity and a favorable environmental profile, making it a suitable choice for consumer product formulations.[1] Studies on related isononanoate esters have shown them to be non-irritating and non-sensitizing to the skin.[13] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isononanoate esters are safe for use as cosmetic ingredients, though they may enhance the dermal penetration of other compounds in a formulation.[13]

Conclusion

This compound presents a promising profile as a non-phthalate plasticizer, characterized by its low volatility, hydrophobic nature, and favorable safety data.[1] While it is already utilized in cosmetics and other formulations, its full potential in demanding plasticizer applications like PVC requires further investigation.[2][14] The experimental protocols detailed in this guide provide a clear framework for researchers to systematically evaluate its performance in terms of efficiency, mechanical properties, migration, and thermal stability. Such data will be crucial for its adoption as a viable, safe, and effective alternative to traditional phthalates in sensitive applications.

References

The Role of 2-Ethylhexyl 3,5,5-trimethylhexanoate in Advancing Polymer Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate, also known by its synonym isononyl isononanoate, is a branched-chain ester that has carved a significant niche in the field of polymer science.[1][2] Primarily utilized as a plasticizer, this compound is integral to enhancing the flexibility, durability, and processability of various polymers, most notably polyvinyl chloride (PVC).[1][2] Its molecular structure, characterized by a branched alkyl chain, imparts a hydrophobic nature and low water solubility, making it a valuable additive in applications requiring moisture resistance.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its impact on polymer performance, and the experimental protocols for its evaluation.

Core Concepts in Polymer Modification

Plasticizers are additives that increase the plasticity or fluidity of a material.[3] In polymers, they work by embedding themselves between the polymer chains, thus reducing the intermolecular forces and increasing the free volume. This separation of polymer chains allows them to move more freely, which in turn lowers the glass transition temperature (Tg) of the polymer, transforming a rigid and brittle material into a more flexible and ductile one.[3] The effectiveness of a plasticizer is determined by its compatibility with the polymer, its molecular weight, and its chemical structure.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in polymer formulations.

PropertyValueReference
Synonyms Isononyl isononanoate, Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester[1]
CAS Number 70969-70-9[1]
Molecular Formula C17H34O2[1]
Molecular Weight 270.45 g/mol [1]
Appearance Liquid[1]
Boiling Point 285.00 to 288.00 °C @ 760.00 mm Hg (estimated)[4]
Flash Point 136.30 °C (estimated)[4]
Solubility in Water 0.007668 mg/L @ 25 °C (estimated)[4]

Impact on Polymer Properties: A Focus on PVC

Table 1: Comparative Performance of Plasticizers in Flexible PVC [5]

Test Recipe: 100 PPHR of calendering grade PVC resin, 7.0 PPHR of a stabilizer system, and 67 PPHR of the respective plasticizer.

PropertyTest MethodDiisononyl Phthalate (DINP)
Hardness (Shore A) ASTM D224085
Tensile Strength (MPa) ASTM D41215.2
Elongation at Break (%) ASTM D412350
Low-Temperature Flexibility (Tf, °C) ASTM D1043-35
Volatility (% Weight Loss) ASTM D12031.6

These data demonstrate that the inclusion of a plasticizer like DINP significantly enhances the flexibility (high elongation at break) and low-temperature performance of PVC, while maintaining a practical level of hardness and tensile strength.[5] The low volatility indicates good permanence, which is crucial for the long-term durability of the plasticized material.[5]

Experimental Protocols

The evaluation of this compound as a plasticizer involves a series of standardized tests to quantify its effect on a polymer matrix. The following protocols are based on established ASTM standards.

PVC Compounding

Objective: To prepare a homogeneous blend of PVC resin with this compound and other necessary additives.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound

  • Heat stabilizer (e.g., calcium-zinc based)

  • Lubricants

  • High-speed mixer (hot mixer) followed by a cold mixer

  • Two-roll mill

  • Compression molding press

Procedure:

  • The PVC resin, stabilizer, and lubricants are charged into a high-speed mixer.

  • The mixer is started, and the temperature is allowed to rise due to frictional heat.

  • This compound is gradually added to the mixing vortex.

  • Mixing is continued until a free-flowing, dry blend is obtained, typically reaching a temperature of 80-120°C.

  • The hot dry blend is then transferred to a cold mixer to cool down to around 40-50°C.

  • The cooled dry blend is then processed on a two-roll mill at a temperature suitable for PVC fusion (e.g., 160-180°C) to form a homogenous sheet.

  • The milled sheet is then compression molded into plaques of desired thickness for subsequent testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the tensile strength, elongation, and hardness of the PVC compound.

Standard: ASTM D412 (Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers) and ASTM D2240 (Durometer Hardness).

Procedure:

  • Dumbbell-shaped specimens are cut from the compression-molded plaques.

  • The tensile strength and elongation at break are measured using a universal testing machine at a specified crosshead speed.

  • The Shore A hardness is measured using a durometer on the flat surface of the molded plaque.

Assessment of Permanence Properties

Objective: To evaluate the long-term stability of the plasticizer within the polymer matrix by measuring its volatility.

Standard: ASTM D1203 (Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods).

Procedure:

  • Circular specimens of a specified diameter are cut from the plasticized PVC sheet.

  • The initial weight of the specimens is recorded.

  • The specimens are placed in a container with activated carbon and subjected to a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the exposure period, the specimens are removed, cleaned, and reweighed.

  • The percentage of weight loss is calculated, which represents the volatility of the plasticizer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of this compound as a plasticizer in PVC.

G cluster_prep Material Preparation cluster_test Property Testing a PVC Resin & Additives c High-Speed Mixing (Dry Blending) a->c b This compound b->c d Two-Roll Milling c->d e Compression Molding d->e f Mechanical Testing (ASTM D412, D2240) e->f g Thermal Analysis (DSC for Tg) e->g h Permanence Testing (ASTM D1203 - Volatility) e->h i Data Analysis & Performance Evaluation f->i g->i h->i

Experimental workflow for plasticizer evaluation.

Applications Beyond Polymer Science

While the primary application of this compound is in the polymer industry, its properties as an emollient also lead to its use in cosmetic and personal care products, where it contributes to a smooth, non-greasy feel on the skin.[2] There is currently limited to no publicly available research indicating a significant role for this compound in drug delivery systems or its interaction with specific biological signaling pathways. Its use in pharmaceutical applications is more likely as an excipient in topical formulations rather than as an active component in targeted drug delivery.

Conclusion

This compound is a versatile and effective plasticizer that plays a crucial role in modifying the properties of polymers, particularly PVC. Its ability to enhance flexibility, improve processability, and provide good permanence makes it a valuable component in a wide range of applications. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance, ensuring the development of high-quality, durable polymer products. While its primary role is in materials science, its emollient properties have also found utility in the cosmetics industry. Further research into its potential applications in other fields remains an area for future exploration.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate from Isononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate, an ester with applications in various industrial and pharmaceutical fields. The primary route for this synthesis is the Fischer esterification of isononanoic acid with 2-ethylhexanol. This document details the chemical principles, experimental protocols, and reaction workflows associated with this process.

Introduction

This compound is the ester formed from the reaction of isononanoic acid and 2-ethylhexanol.[1][2] Isononanoic acid is typically a mixture of branched-chain C9 carboxylic acids, with 3,5,5-trimethylhexanoic acid being a significant isomer. The resulting ester is a colorless to pale yellow liquid with low volatility and good compatibility with a range of polymers, making it a valuable component in formulations requiring stability and specific solvency properties.[3][4]

The synthesis of this compound is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

Chemical Synthesis

The primary method for synthesizing this compound is the direct esterification of isononanoic acid with 2-ethylhexanol. This reaction can be catalyzed by various acids, both homogeneous and heterogeneous.

Acid-Catalyzed Esterification (Fischer Esterification)

The most common laboratory and industrial method for this synthesis is the Fischer esterification. This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Catalysts:

A variety of acid catalysts can be employed for this reaction.

  • Homogeneous Catalysts:

    • Sulfuric acid (H₂SO₄)

    • p-Toluenesulfonic acid (p-TsOH)

    • Methanesulfonic acid (CH₃SO₃H)

  • Heterogeneous Catalysts:

    • Acidic ion-exchange resins (e.g., Amberlyst-15)

    • Zeolites

    • Sulfated zirconia

The choice of catalyst can influence reaction times, temperatures, and the ease of purification. Heterogeneous catalysts offer the advantage of being easily separated from the reaction mixture, simplifying the work-up process.

Enzymatic Esterification

An alternative, "greener" approach to the synthesis of this compound is the use of lipases as biocatalysts. This method often proceeds under milder reaction conditions and can offer high selectivity.

Enzymes:

Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are commonly used for ester synthesis.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Laboratory-Scale Synthesis using a Homogeneous Catalyst

This protocol describes a typical laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add isononanoic acid (1.0 eq), 2-ethylhexanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • 2-Ethylhexanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane (B92381) or solvent-free)

Equipment:

  • Shaking incubator or a stirred reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine isononanoic acid (1.0 eq) and 2-ethylhexanol (1.0-1.2 eq). The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Add the immobilized lipase (typically 5-10% by weight of the reactants).

  • If the reaction is sensitive to water, add activated molecular sieves to remove the water produced.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or by measuring the decrease in acid value.

  • Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The product can be purified by vacuum distillation if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Typical Reaction Parameters for Acid-Catalyzed Esterification

ParameterValue
Reactant Molar Ratio (Acid:Alcohol)1:1.2
Catalystp-Toluenesulfonic acid
Catalyst Loading1-2 mol%
SolventToluene
TemperatureReflux (approx. 110-120 °C)
Reaction Time4-8 hours
Typical Yield>90%

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number70969-70-9[4][6]
Molecular FormulaC₁₇H₃₄O₂[4]
Molecular Weight270.45 g/mol
AppearanceColorless to pale yellow liquid[1]
Boiling Point~303.6 °C at 760 mmHg[7]
Density~0.862 g/cm³[7]
Refractive Index~1.439[7]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃) δ (ppm): ~4.0 (m, 2H, -OCH₂-), ~2.2 (m, 2H, -CH₂COO-), 0.8-1.7 (m, remaining alkyl protons)
¹³C NMR (CDCl₃) δ (ppm): ~173 (-COO-), ~66 (-OCH₂-), various peaks in the alkyl region (10-45 ppm)
FT-IR (neat) ν (cm⁻¹): ~1735 (C=O stretch, ester), ~2850-2960 (C-H stretch, alkyl), ~1170 (C-O stretch)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Acid Isononanoic Acid ReactionVessel Reaction Vessel with Dean-Stark Trap Acid->ReactionVessel Alcohol 2-Ethylhexanol Alcohol->ReactionVessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Washing Washing (H₂O, NaHCO₃, Brine) ReactionVessel->Washing Cooling Drying Drying (Anhydrous MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct Pure 2-Ethylhexyl 3,5,5-trimethylhexanoate Distillation->FinalProduct Enzymatic_Esterification_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification cluster_product Final Product Acid Isononanoic Acid Reactor Stirred Reactor or Shaking Incubator Acid->Reactor Alcohol 2-Ethylhexanol Alcohol->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Filtration Enzyme Filtration Reactor->Filtration Reaction Completion Filtration->Enzyme Enzyme Recycling PurificationStep Vacuum Distillation (Optional) Filtration->PurificationStep Crude Product FinalProduct 2-Ethylhexyl 3,5,5-trimethylhexanoate PurificationStep->FinalProduct

References

Environmental Fate and Transport of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9), a branched-chain ester utilized in various industrial applications. Understanding the environmental persistence, degradation, and mobility of this compound is crucial for assessing its potential ecological impact. This document synthesizes available experimental data and predictive model estimations to offer a detailed profile of its behavior in the environment.

Environmental Fate and Transport Summary

This compound is a hydrophobic substance with low water solubility. Its environmental fate is primarily governed by biodegradation, with some potential for hydrolysis under specific conditions. Due to its molecular structure, it is expected to partition to soil, sediment, and biota.

Key Environmental Parameters

The following table summarizes the key quantitative data regarding the environmental fate of this compound. Experimental data is prioritized, and where unavailable, estimated values from the US EPA's EPI (Estimation Programs Interface) Suite™ are provided.

ParameterValueMethodReference
Biodegradation 59% in 28 daysOECD 301F
Inherently biodegradableOECD 301F
Hydrolysis Half-Life 120 days (pH 7), 12 days (pH 8)EPI Suite™ HYDROWIN™ v2.00 (Estimated)
Atmospheric Photolysis Half-Life 20.8 hours (with 5E5 OH/cm³)EPI Suite™ AOPWIN™ v1.92 (Estimated)
Soil Adsorption Coefficient (Koc) 6.7E+7 L/kgEPI Suite™ KOCWIN™ v2.00 (Estimated from MCI)
Log Octanol-Water Partition Coefficient (Log Kow) 7.76EPI Suite™ KOWWIN™ v1.69 (Estimated)
Bioconcentration Factor (BCF) <1 to 2.7 L/kg (analogue data for Tris(2-ethylhexyl) trimellitate)Japanese MITI test

Degradation Pathways

The primary degradation pathway for this compound in the environment is expected to be biodegradation.

Biodegradation

An experimental study following the OECD 301F guideline determined that this compound is inherently biodegradable , achieving 59% degradation over 28 days. This indicates that while the substance can be broken down by microorganisms, it does not meet the stringent criteria for "ready biodegradability." The complex branched structure may contribute to a slower degradation rate compared to linear esters.

Hydrolysis

As an ester, this compound has the potential to undergo hydrolysis, breaking down into its constituent alcohol (2-ethylhexanol) and carboxylic acid (3,5,5-trimethylhexanoic acid). While one source suggests it is resistant to hydrolysis, another indicates it may hydrolyze in the presence of strong acids or bases. Quantitative structure-activity relationship (QSAR) models predict that hydrolysis will be a relevant degradation pathway, with the rate being pH-dependent. The estimated half-life at a neutral pH of 7 is approximately 120 days, decreasing to 12 days at a more alkaline pH of 8.

Photolysis

Direct photolysis is not expected to be a significant degradation pathway as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum. However, indirect photolysis through reaction with hydroxyl radicals in the atmosphere is predicted to occur. The estimated atmospheric half-life is approximately 20.8 hours, suggesting that if the compound partitions to the atmosphere, it will be degraded relatively quickly.

Environmental Transport and Distribution

The high lipophilicity and low water solubility of this compound indicate a strong tendency to partition from water into organic phases.

Soil and Sediment Sorption

With a very high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 6.7E+7 L/kg, this compound is expected to be immobile in soil and strongly adsorb to suspended solids and sediment in aquatic environments. This will limit its transport through the soil column and its bioavailability in the water column.

Bioaccumulation

The high estimated log Kow of 7.76 suggests a significant potential for bioaccumulation in aquatic organisms. However, experimental data on a structurally similar compound, Tris(2-ethylhexyl) trimellitate, showed a low bioconcentration factor (BCF) of <1 to 2.7 L/kg. This discrepancy may be due to factors such as low water solubility limiting uptake or metabolic transformation within the organism. Further experimental data on the target substance are needed for a definitive assessment of its bioaccumulation potential.

Experimental Protocols

Detailed methodologies for the key experiments cited or relevant for the assessment of this compound are outlined below.

Biodegradation: OECD 301F (Manometric Respirometry Test)

This test determines the ready biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.

  • Test System: A defined volume of mineral medium containing the test substance at a known concentration is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Procedure: The test vessels are sealed and incubated in the dark at a constant temperature (typically 20°C) for 28 days. The consumption of oxygen is measured over time using a pressure transducer.

  • Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Hydrolysis: OECD 111 (Hydrolysis as a Function of pH)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals at different pH values.

  • Tier 1 (Preliminary Test): The test substance is dissolved in sterile buffer solutions at pH 4, 7, and 9 and incubated at 50°C for 5 days. If significant degradation (≥ 10%) is observed, a Tier 2 study is conducted.

  • Tier 2 (Definitive Test): The hydrolysis is studied at three temperatures (e.g., 20, 30, and 40°C) and the same pH values as in Tier 1. The concentration of the test substance is measured at various time intervals.

  • Analysis: The hydrolysis rate constant is determined for each pH and temperature. The Arrhenius equation is used to extrapolate the rate constants to an environmentally relevant temperature (e.g., 25°C).

Soil Sorption: OECD 106 (Adsorption – Desorption Using a Batch Equilibrium Method)

This method measures the adsorption and desorption of a chemical to soil.

  • Procedure: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium.

  • Analysis: The soil and solution are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference.

  • Calculation: The soil-water partition coefficient (Kd) is calculated. The organic carbon-water partition coefficient (Koc) is then determined by normalizing Kd to the organic carbon content of the soil.

Visualizations

The following diagrams illustrate the key environmental fate pathways and a typical experimental workflow.

Environmental_Fate_Pathways cluster_water Water Compartment cluster_soil Soil Compartment cluster_air Air Compartment substance This compound in Environment water Dissolved in Water substance->water soil Adsorbed to Soil substance->soil air Atmospheric Partitioning substance->air sediment Adsorbed to Sediment water->sediment Sorption biota Bioaccumulation in Biota water->biota Uptake biodegradation Biodegradation (Primary Pathway) water->biodegradation hydrolysis Hydrolysis (pH dependent) water->hydrolysis soil->biodegradation photolysis Atmospheric Photolysis air->photolysis metabolites Metabolites (2-ethylhexanol, 3,5,5-trimethylhexanoic acid) biodegradation->metabolites hydrolysis->metabolites photolysis->metabolites mineralization Mineralization (CO2, H2O) metabolites->mineralization

Caption: Environmental fate and transport pathways of this compound.

OECD_301F_Workflow start Start prep Prepare Mineral Medium + Test Substance start->prep inoculate Inoculate with Microorganisms prep->inoculate setup Set up Closed Respirometer inoculate->setup incubate Incubate at 20°C for 28 days setup->incubate measure Measure O2 Consumption (Pressure Change) incubate->measure calculate Calculate % Biodegradation vs. ThOD measure->calculate evaluate Evaluate against Ready Biodegradability Criteria calculate->evaluate inherently Inherently Biodegradable evaluate->inherently <60% in 28 days readily Readily Biodegradable evaluate->readily >=60% in 10-day window end End inherently->end readily->end

Methodological & Application

Synthesis and Purification of 2-Ethylhexyl 3,5,5-trimethylhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 2-Ethylhexyl 3,5,5-trimethylhexanoate, an ester valued for its properties as a non-aqueous solvent and stabilizing agent. Its low volatility and hydrophobic nature make it a subject of interest in various chemical and pharmaceutical applications.

Synthesis of this compound

The primary route for synthesizing this compound is through the Fischer esterification of 3,5,5-trimethylhexanoic acid (also known as isononanoic acid) with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water. An alternative, though less direct, pathway involves the initial oxidation of 3,5,5-trimethylhexanal (B1630633) to the corresponding carboxylic acid, which is then esterified.

Fischer Esterification Protocol

This protocol describes the synthesis of this compound using a strong acid catalyst and a Dean-Stark apparatus to remove the water byproduct, thus driving the reaction equilibrium towards the product.

Materials:

  • 3,5,5-Trimethylhexanoic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3,5,5-trimethylhexanoic acid (1.0 eq), 2-ethylhexanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) or a few drops of concentrated sulfuric acid. Add toluene as a solvent to facilitate azeotropic removal of water.

  • Esterification: Assemble the Dean-Stark apparatus and reflux condenser on the reaction flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating at the bottom and the toluene overflowing back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. The remaining crude product is this compound.

Enzymatic Synthesis (Alternative Method)

While not specifically documented for this exact ester, enzymatic synthesis using immobilized lipase (B570770), such as Novozym® 435, presents a greener alternative to acid catalysis for similar branched-chain esters. This method avoids the use of strong acids and often proceeds under milder conditions.

Key Parameters for Enzymatic Synthesis (based on analogous reactions):

  • Enzyme: Immobilized lipase (e.g., Novozym® 435)

  • Reactants: 3,5,5-Trimethylhexanoic acid and 2-ethylhexanol

  • Solvent: Solvent-free or in a non-polar organic solvent

  • Temperature: Typically 40-80 °C

  • Water Removal: Often performed under vacuum to shift the equilibrium.

Purification of this compound

The primary method for purifying the crude this compound is vacuum distillation, which is suitable for high-boiling, thermally sensitive compounds.

Vacuum Distillation Protocol

Physical Properties:

  • Boiling Point: 286-287 °C at 760 mmHg (estimated). The boiling point will be significantly lower under reduced pressure.

Equipment:

  • Short-path distillation apparatus or a fractional distillation setup with a vacuum adapter

  • Round-bottom flasks for distilling and receiving

  • Heating mantle with magnetic stirrer

  • Vacuum pump and vacuum gauge (manometer)

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Crude Product Preparation: Transfer the crude this compound into the distilling flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude product.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, slowly heat the distilling flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. A forerun containing any residual solvent or low-boiling impurities may be collected first.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Product Collection: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified this compound is in the receiving flask.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis and purification of this compound and related esters. Data for the target compound is limited; therefore, data from analogous reactions are included for comparison.

ParameterMethodReactants/SubstrateCatalyst/ConditionsYield/ConversionPurityReference
Synthesis Fischer Esterification3,5,5-Trimethylhexanoic acid and 2-EthylhexanolAcid catalyst (e.g., p-TsOH), Reflux with Dean-StarkTypically >85%>95% (crude)General Knowledge
Synthesis Enzymatic Esterification2-methylhexanoic acid and 2-ethylhexanolNovozym® 435, 70°C97% conversionNot specified
Synthesis Enzymatic Esterification2-methylhexanoic acid and 2-ethylhexanolNovozym® 435, 80°C99% conversionNot specified
Purification DistillationIsononanoic acid-84.7%98.8%
Purification Multi-stage Distillation2-ethylhexyl 2-ethylhexanoateColumn: 10-30 stages, 40-60 Torr, 100-120°C (top)Not specified>99%Patent Data

Quality Control and Purity Determination

The purity of the synthesized this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).

GC-MS/FID Protocol for Purity Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer or Flame Ionization Detector.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Typical GC Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 60-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

Sample Preparation:

  • Dilute a small amount of the purified ester in a suitable solvent (e.g., hexane, ethyl acetate, or dichloromethane).

Data Analysis:

  • The purity is determined by the relative peak area of the main product peak in the chromatogram.

  • MS data can be used to confirm the identity of the product by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 3,5,5-Trimethylhexanoic Acid + 2-Ethylhexanol + Catalyst Esterification Fischer Esterification (Reflux with Dean-Stark) Reactants->Esterification Workup Aqueous Work-up (Wash with NaHCO3, Brine) Esterification->Workup Drying Drying (Na2SO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude Ester SolventRemoval->CrudeProduct Crude Product Distillation Vacuum Distillation CrudeProduct->Distillation PureProduct Pure 2-Ethylhexyl 3,5,5-trimethylhexanoate Distillation->PureProduct QC Purity Analysis (GC-MS/FID) PureProduct->QC

Caption: Workflow for the synthesis and purification of this compound.

Fischer Esterification Logical Diagram

Fischer_Esterification Start Carboxylic Acid + Alcohol AcidCatalyst Add Acid Catalyst (e.g., H2SO4) Start->AcidCatalyst Heat Apply Heat (Reflux) AcidCatalyst->Heat WaterRemoval Remove Water (Dean-Stark Trap) Heat->WaterRemoval EsterFormation Ester + Water (byproduct) Heat->EsterFormation Reaction EquilibriumShift Equilibrium Shifts to Products WaterRemoval->EquilibriumShift EquilibriumShift->EsterFormation

Caption: Logical steps of the Fischer esterification reaction.

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the biocatalytic synthesis of the branched-chain ester, 2-Ethylhexyl 3,5,5-trimethylhexanoate, utilizing an immobilized lipase (B570770). While specific literature on the enzymatic synthesis of this exact ester is limited, this protocol is extrapolated from established methods for structurally similar esters, particularly the synthesis of other 2-ethylhexyl esters. The use of lipase, such as the commercially available immobilized Candida antarctica Lipase B (Novozym® 435), offers a green and selective alternative to traditional chemical synthesis. These application notes detail the reaction mechanism, provide a comprehensive experimental protocol, and summarize key reaction parameters and expected outcomes based on analogous reactions.

Introduction

This compound is a branched-chain ester with potential applications as an emollient in cosmetics and as a specialty lubricant. Biocatalysis, through the use of enzymes like lipases, presents a sustainable and highly selective method for ester synthesis. Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or micro-aqueous environments. The use of immobilized lipases, such as Novozym® 435, is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[1]

The enzymatic synthesis of branched-chain esters can be challenging due to steric hindrance from the branched structures of both the alcohol and the carboxylic acid. However, studies on the synthesis of similar esters, such as 2-ethylhexyl 2-methylhexanoate, have demonstrated the feasibility of using Novozym® 435 for such transformations, achieving high conversion rates under optimized conditions.[1] This protocol is based on these findings and proposes a method for the synthesis of this compound.

Lipase Catalytic Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[2] The process begins with the acylation of the lipase's active site serine residue by the carboxylic acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

Lipase_Catalytic_Cycle cluster_reactants Reactants cluster_products Products E Lipase (E-OH) E_RCOOH Enzyme-Acid Complex Acyl_E Acyl-Enzyme Intermediate (E-O-COR¹) E_RCOOH->Acyl_E forms E_Ester Enzyme-Ester Complex H2O Water (H₂O) Acyl_E->H2O releases E_Ester->E regenerates Ester This compound (R¹COOR²) E_Ester->Ester releases RCOOH 3,5,5-Trimethylhexanoic Acid (R¹COOH) RCOOH->E binds ROH 2-Ethylhexanol (R²OH) ROH->Acyl_E attacks Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification Reactants 1. Mix Reactants (Acid and Alcohol) Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Incubate 3. Incubate with Stirring (e.g., 70-80°C, 350 rpm) Enzyme->Incubate Sample 4. Withdraw Samples Periodically Incubate->Sample Filter 6. Recover Enzyme by Filtration Incubate->Filter Upon completion Analyze 5. Analyze Conversion (GC or Titration) Sample->Analyze Purify 7. Purify Product (e.g., Vacuum Distillation) Filter->Purify

References

Application Note: Quantitative Analysis of 2-Ethylhexyl 3,5,5-trimethylhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of 2-Ethylhexyl 3,5,5-trimethylhexanoate, a key component in various industrial and cosmetic formulations. The developed method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) to achieve excellent selectivity and sensitivity. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and method validation data, to assist researchers and quality control analysts in implementing this method.

Introduction

This compound is an ester widely used as a plasticizer and solvent in numerous industrial applications.[1] Its hydrophobic nature and low volatility make it a crucial ingredient in formulations where stability and durability are required.[1] Accurate and precise quantification of this compound is essential for quality control, formulation development, and stability studies. This application note describes a validated GC-MS method for the determination of this compound in a representative sample matrix.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Internal Standard (IS): Dimethyl Phthalate

  • Hexane (B92381) (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • 0.45 µm PTFE syringe filters

2.2. Instrumentation

A standard Gas Chromatograph equipped with a Mass Spectrometric detector was used. The analytical column was a polar capillary column, such as a PEG-20M or equivalent, to ensure optimal separation.

2.3. Chromatographic Conditions

ParameterCondition
Column PEG-20M, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Quantification Ion To be determined from the mass spectrum of the reference standard (e.g., a characteristic fragment ion)
Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dimethyl Phthalate into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3.2. Sample Preparation

  • Accurately weigh 1 g of the sample matrix into a 50 mL centrifuge tube.

  • Add 10 mL of hexane and vortex for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual moisture.

  • Spike the extract with the internal standard to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

Method Validation Summary

The developed method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9995

Table 2: Precision and Accuracy

Spike Level (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
53.598.2
252.8101.5
752.199.7

Table 3: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0
Results and Discussion

The GC-MS method provides excellent chromatographic separation of this compound from potential matrix interferences. The use of an internal standard ensures high precision and accuracy. The method demonstrated good linearity over the tested concentration range. The sample preparation protocol is straightforward and effective for the extraction of the analyte from the sample matrix.

Conclusion

The GC-MS method detailed in this application note is suitable for the routine quantitative analysis of this compound in various sample matrices. The method is sensitive, precise, accurate, and robust, making it a valuable tool for quality control and research applications.

Visualizations

Experimental Workflow Diagram

G Sample Sample Receipt and Weighing Extraction Solvent Extraction (Hexane) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying with Na2SO4 Centrifugation->Drying Spiking Internal Standard Spiking Drying->Spiking Filtration Filtration (0.45 µm PTFE) Spiking->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Processing and Quantification GCMS->Data Report Final Report Data->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Illustrative Example - Not Applicable to this Analytical Method)

As this application note describes an analytical chemistry method, a signaling pathway diagram is not directly applicable. The workflow diagram above provides the relevant visualization for this topic.

References

Application Note: Quantitative Analysis of 2-Ethylhexyl 3,5,5-trimethylhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate is an ester compound commonly utilized as a plasticizer and solvent in various industrial applications.[1] Its low volatility and hydrophobic nature make it a suitable additive in the manufacturing of polymers, enhancing flexibility and durability.[1] Monitoring and quantifying the presence of this compound is crucial for quality control, safety assessment, and regulatory compliance, particularly in materials that come into contact with food or pharmaceutical products. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique ideal for the separation and detection of semi-volatile organic compounds.

Principle of the Method

This method employs solvent extraction to isolate this compound from a sample matrix. The extract is then introduced into a gas chromatograph, where the compound is separated from other components based on its boiling point and interaction with the stationary phase of the analytical column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for positive identification and quantification.

Experimental Protocols

1. Sample Preparation (Solvent Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Apparatus and Materials:

    • Analytical balance

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath

    • Syringe filters (0.45 µm, PTFE)

    • GC vials with inserts

    • Pipettes and pipette tips

    • Solvents: Dichloromethane (DCM), Hexane, or Ethyl Acetate (High purity, GC grade)

    • Internal Standard (IS): e.g., Deuterated phthalate (B1215562) or a suitable stable isotope-labeled analog.

  • Procedure:

    • Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial. For liquid samples, pipette 1 mL into a glass vial.

    • Add a known amount of internal standard solution to the sample.

    • Add 5 mL of the chosen extraction solvent (e.g., Dichloromethane).

    • Cap the vial tightly and vortex for 1 minute.

    • Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid debris.

    • Carefully collect the supernatant (the solvent layer) and filter it through a 0.45 µm PTFE syringe filter into a clean GC vial.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary to achieve the desired chromatographic separation and sensitivity.

Parameter Recommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 60 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C
Acquisition ModeScan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The concentration of the analyte in the samples is then determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

Table 1: Suggested Ions for Selected Ion Monitoring (SIM) of this compound

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empirically
Internal StandardTo be determined based on ISTo be determined based on ISTo be determined based on IS

Note: Since a publicly available mass spectrum for this compound was not found, the selection of quantifier and qualifier ions must be performed by analyzing a pure standard of the compound. Based on the fragmentation of similar esters, characteristic ions are expected to be in the lower mass range (e.g., m/z 57, 71, 85, 113) resulting from the cleavage of the alkyl chains.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Weighing Weighing & IS Spiking Sample->Weighing Extraction Solvent Extraction & Sonication Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Scan) Detection->Qualitative Quantitative Quantitative Analysis (SIM) Qualitative->Quantitative Report Reporting Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the quantitative analysis process.

Quantitative_Analysis cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Standards Prepare Standard Solutions CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Standards->CalCurve Concentration Calculate Concentration CalCurve->Concentration SamplePrep Prepare Sample Extract GCMS_Run Analyze by GC-MS (SIM Mode) SamplePrep->GCMS_Run PeakArea Determine Peak Area GCMS_Run->PeakArea PeakArea->Concentration

Caption: Logical diagram for the quantitative analysis of the target analyte.

References

Application Note: NMR Spectral Analysis of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate is an ester of significant interest in various industrial applications, including as a plasticizer and solvent.[1] Its molecular structure, characterized by branched alkyl chains, imparts properties such as low volatility and hydrophobicity. A thorough characterization of this compound is essential for quality control and for understanding its behavior in different formulations. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This note details the steps to acquire and interpret ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift increments and analysis of structurally similar compounds. The data is intended to serve as a guide for spectral assignment upon experimental data acquisition.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
O-CH ₂-CH~ 4.0 - 4.2d2H
CH₂-CH (CH₂CH₃)~ 1.5 - 1.7m1H
CH ₃-CH₂~ 0.8 - 1.0t3H
CH₃-CH~ 1.2 - 1.4m8H
C=O-CH ₂-CH~ 2.1 - 2.3d2H
CH₂-CH (CH₃)~ 1.8 - 2.0m1H
CH-CH ₂-C(CH₃)₃~ 1.0 - 1.2m2H
C(CH ₃)₃~ 0.9s9H
CH(CH ₃)~ 0.9 - 1.1d3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C =O~ 173 - 175
O-C H₂~ 65 - 68
C H(CH₂CH₃)~ 40 - 43
C H₂ (ethyl)~ 28 - 31
C H₃ (ethyl)~ 10 - 12
C H₂ (hexyl chain)~ 23 - 39
C H₃ (hexyl chain)~ 13 - 15
C=O-C H₂~ 45 - 48
C H(CH₃)~ 25 - 28
C H₂(C(CH₃)₃)~ 50 - 53
C (CH₃)₃~ 30 - 33
C(C H₃)₃~ 29 - 32
CH(C H₃)~ 19 - 22

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 3,5,5-Trimethylhexanoic acid

  • 2-Ethylhexanol

  • Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (B28343) or other suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5,5-trimethylhexanoic acid and a 1.2 to 1.5 molar excess of 2-ethylhexanol.

  • Add toluene to the flask (approximately 1-2 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR analysis.[1][2][3][4][5]

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

  • 5 mm NMR tube of good quality

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Accurately weigh the required amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the plugged pipette directly into the NMR tube to remove any particulate matter.[3]

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 3: NMR Spectra Acquisition

This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra.[6][7][8]

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds[6]

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • Spectral Width: 12-16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30 degrees[6]

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • Decoupling: Proton broadband decoupling

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will improve spectral resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the acquisition parameters as listed above.

  • Acquire the Free Induction Decay (FID).

  • Process the FID data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizations

Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Reactants 3,5,5-Trimethylhexanoic Acid + 2-Ethylhexanol Esterification Fischer Esterification Reactants->Esterification Purification Workup & Purification Esterification->Purification Product This compound Purification->Product SamplePrep NMR Sample Preparation Product->SamplePrep Acquisition 1H & 13C NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Workflow from Synthesis to NMR Analysis.

Caption: Molecular Structure of this compound.

References

Application Notes and Protocols: 2-Ethylhexyl 3,5,5-trimethylhexanoate in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate, a branched ester, is a widely utilized emollient in the cosmetic and pharmaceutical industries.[1][2] Its primary functions in topical formulations are to act as a skin-conditioning agent, providing a soft, non-greasy feel and improving the spreadability of the product.[2] While not classically categorized as an active penetration enhancer, its emollient properties can indirectly influence the delivery of active pharmaceutical ingredients (APIs) by modifying the skin barrier and the formulation's characteristics. These application notes provide a comprehensive overview of the formulation aspects of this compound in topical drug delivery, including its physicochemical properties, its effects on the skin barrier, and detailed protocols for formulation evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for effective formulation development.

PropertyValueReference
Chemical Name This compound[3][4]
CAS Number 70969-70-9[3][5]
Molecular Formula C17H34O2[3][5][6]
Molecular Weight 270.46 g/mol [3]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 286.00 to 287.00 °C @ 760.00 mm Hg (estimated)[2]
logP (o/w) 6.842 (estimated)[2]
Solubility Insoluble in water[2]

Role in Topical Drug Delivery: An Emollient's Perspective

As an emollient, this compound's primary role is to soften and smooth the skin by forming a semi-occlusive film on the stratum corneum.[1][7] This action has several implications for topical drug delivery:

  • Enhanced Skin Hydration: The occlusive film reduces transepidermal water loss (TEWL), leading to increased hydration of the stratum corneum.[8][9] A well-hydrated stratum corneum can be more permeable to certain APIs.

  • Improved Formulation Aesthetics and Application: Its excellent spreading properties ensure a uniform application of the topical product, which is critical for consistent drug delivery over the target area.[1][2]

  • Solubilization of Lipophilic APIs: As a lipophilic ester, it can act as a solvent for poorly water-soluble drugs, potentially increasing their concentration in the formulation and their partitioning into the lipid-rich stratum corneum.

It is important to note that while these effects can positively influence drug permeation, this compound is not a direct penetration enhancer that actively disrupts the stratum corneum lipids. Its mechanism is more passive, creating a favorable environment for drug absorption.

Quantitative Data on Emollient Effects

Direct quantitative data on the effect of this compound on skin barrier properties and drug permeation is limited in publicly available literature. However, data from studies on other emollients can provide a general understanding of the expected effects.

Table 1: General Effects of Emollients on Skin Barrier Properties

ParameterGeneral Effect of EmollientsReference
Transepidermal Water Loss (TEWL) Reduction (degree varies with occlusivity)[8]
Skin Hydration Increase[8][9]
Skin Elasticity Improvement[7]

Table 2: Representative Permeation Enhancement of Structurally Similar Esters (for illustrative purposes)

Active Pharmaceutical Ingredient (API)Ester Penetration EnhancerEnhancement Ratio*Reference
Terbutaline SulfateIsopropyl myristate>1.5
CleboprideIsopropyl myristate>1.2

*Enhancement Ratio is the factor by which the flux of the API is increased in the presence of the enhancer compared to the control formulation without the enhancer. The data presented here is for illustrative purposes with other ester-type emollients, as specific data for this compound was not found.

Experimental Protocols

To evaluate the performance of a topical formulation containing this compound, the following key experiments are recommended.

In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the procedure to assess the permeation of an API from a topical formulation through an ex vivo skin model.

Objective: To quantify the rate and extent of API permeation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Topical formulation containing the API and this compound

  • Control formulation (without this compound)

  • High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor solution at 32 ± 1°C to mimic skin surface temperature.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the skin surface in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for API concentration using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and analyze the API content in the skin layers (stratum corneum, epidermis, dermis) and the residual formulation on the surface.

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Rheological Characterization

This protocol describes the methodology to assess the flow and viscoelastic properties of the topical formulation.

Objective: To characterize the viscosity, spreadability, and structural integrity of the formulation.

Materials:

  • Rheometer with cone-plate or parallel-plate geometry

  • Topical formulation containing this compound

Procedure:

  • Viscosity Measurement (Flow Curve):

    • Equilibrate the sample and rheometer geometry to a controlled temperature (e.g., 25°C or 32°C).

    • Apply the sample to the lower plate.

    • Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and record the corresponding shear stress and viscosity.

    • Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).

  • Viscoelastic Properties (Oscillation Test):

    • Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides insights into the formulation's structure and stability.

Stability Testing

This protocol outlines the process for evaluating the physical and chemical stability of the topical formulation over time under various storage conditions.

Objective: To determine the shelf-life and storage requirements of the formulation.

Materials:

  • Stability chambers with controlled temperature and humidity

  • Topical formulation in its final packaging

  • Analytical instrumentation for physical and chemical testing (e.g., viscometer, pH meter, HPLC)

Procedure:

  • Store the formulation samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and evaluate them for the following parameters:

    • Physical Appearance: Color, odor, phase separation, and homogeneity.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity to detect any changes in consistency.

    • API Content: Quantify the concentration of the API using a validated HPLC method to assess chemical stability.

    • Microbial Limits: Test for the presence of microbial contamination.

Visualizations

experimental_workflow cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Final Product preformulation Pre-formulation Studies (API & Excipient Characterization) formulation_design Formulation Design (Inclusion of 2-Ethylhexyl 3,5,5-trimethylhexanoate) preformulation->formulation_design optimization Formulation Optimization formulation_design->optimization ivpt In Vitro Permeation Test (IVPT) optimization->ivpt rheology Rheological Characterization optimization->rheology stability Stability Testing optimization->stability data_analysis Data Analysis and Characterization ivpt->data_analysis rheology->data_analysis stability->data_analysis final_product Final Topical Product data_analysis->final_product

Caption: Experimental Workflow for Topical Formulation Development.

emollient_mechanism cluster_0 Formulation Application cluster_1 Skin Barrier Interaction cluster_2 Impact on Drug Delivery formulation Topical Formulation with This compound occlusion Formation of a Semi-Occlusive Film formulation->occlusion Application to Skin partitioning Improved API Partitioning into Stratum Corneum formulation->partitioning API Solubilization tewl Reduced Transepidermal Water Loss (TEWL) occlusion->tewl hydration Increased Stratum Corneum Hydration permeability Potentially Altered Skin Permeability for API hydration->permeability tewl->hydration partitioning->permeability

Caption: Mechanism of Emollient Action on the Skin Barrier.

References

Application Notes and Protocols: 2-Ethylhexyl 3,5,5-trimethylhexanoate in Controlled-Release Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate is a branched-chain ester compound utilized as a plasticizer and solvent in various industrial applications.[1] Its inherent properties, such as low volatility, hydrophobicity, low water solubility, and good compatibility with a range of polymers, make it a person of interest for the development of controlled-release drug delivery systems.[1] Plasticizers are crucial additives in polymer matrices, enhancing flexibility and processability by lowering the glass transition temperature (Tg) of the polymer.[2][3] This application note provides an overview of the potential use of this compound in controlled-release polymer matrices, including its physicochemical properties, hypothetical effects on drug release, and detailed experimental protocols for formulation and testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a plasticizer in polymer matrices for drug delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 70969-70-9[1]
Molecular Formula C17H34O2[1]
Molecular Weight 270.46 g/mol [1]
Appearance Liquid[4]
Solubility Low water solubility[1]
Volatility Low[1]
Key Features Hydrophobic, Good polymer compatibility, Low toxicity[1]

Application in Controlled-Release Matrices

In controlled-release polymer matrices, this compound can be employed as a plasticizer to modify the physical properties of the matrix and, consequently, the drug release kinetics. Its hydrophobic nature can be particularly useful for protecting moisture-sensitive drugs and for achieving sustained release of hydrophilic drugs.[1] The addition of this plasticizer is expected to increase the free volume between polymer chains, thereby enhancing their mobility and flexibility.[2] This, in turn, can influence the diffusion of the encapsulated drug from the matrix.

Hypothetical Performance Data

The following table illustrates the hypothetical effect of incorporating varying concentrations of this compound into a Poly(lactic-co-glycolic acid) (PLGA) matrix containing a model drug.

Table 2: Hypothetical Effect of this compound on PLGA Matrix Properties and Drug Release

Formulation IDPLGA (%)This compound (%)Model Drug (%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Cumulative Drug Release at 24h (%)
F180020453025
F275520402535
F3701020352048
F4651520301562

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of controlled-release polymer matrices incorporating this compound.

Protocol 1: Preparation of a Controlled-Release Polymer Matrix via Solvent Casting

This protocol describes a common laboratory method for preparing drug-loaded polymer films.

Materials:

  • Polymer (e.g., PLGA, PCL)

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Organic Solvent (e.g., Dichloromethane, Acetone)[5]

  • Glass petri dish

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a pre-weighed amount of the polymer in a suitable organic solvent in a glass beaker. Stir using a magnetic stirrer until the polymer is completely dissolved.

  • Addition of Plasticizer and API: To the polymer solution, add the desired amount of this compound and the API. Continue stirring until all components are fully dissolved and a homogenous solution is obtained.

  • Casting: Pour the solution into a clean, level glass petri dish.

  • Solvent Evaporation: Cover the petri dish with a perforated aluminum foil to allow for slow evaporation of the solvent at room temperature in a fume hood for 24 hours.

  • Drying: Place the cast film in a vacuum oven at a temperature below the polymer's Tg for 48 hours to remove any residual solvent.

  • Film Retrieval: Carefully peel the dried film from the petri dish.

  • Storage: Store the film in a desiccator until further analysis.

Protocol 2: In Vitro Drug Release Testing

This protocol outlines the procedure for assessing the drug release profile from the prepared polymer matrix.

Materials:

  • Prepared drug-loaded polymer matrix

  • Dissolution medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • USP Dissolution Apparatus 2 (Paddle Apparatus) or a shaking incubator

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Setup: Set up the dissolution apparatus with 500 mL of pre-warmed (37°C) dissolution medium in each vessel.[6]

  • Sample Preparation: Cut a precise dimension (e.g., 2 cm x 2 cm) of the drug-loaded polymer film and record its weight.

  • Test Initiation: Place the polymer film sample into each dissolution vessel. Start the paddle rotation at a specified speed (e.g., 50 rpm).[6]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume (e.g., 5 mL) of the dissolution medium.[6]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical mechanism of action of this compound as a plasticizer.

G cluster_prep Matrix Preparation cluster_test In Vitro Testing a Weighing of Polymer, API, and Plasticizer b Dissolution in Organic Solvent a->b c Homogenization b->c d Solvent Casting c->d e Drying and Film Formation d->e f Drug Release Study (USP Apparatus 2) e->f Characterization g Sample Collection at Time Intervals f->g h Drug Quantification (HPLC/UV-Vis) g->h i Data Analysis h->i

Caption: Experimental workflow for the preparation and evaluation of a controlled-release matrix.

G cluster_0 Without Plasticizer cluster_1 With this compound a Rigid Polymer Chains (Low Free Volume) b Low Drug Diffusion a->b c Increased Inter-chain Distance (Higher Free Volume) d Enhanced Polymer Chain Mobility c->d e Increased Drug Diffusion d->e

Caption: Mechanism of plasticization and its effect on drug diffusion.

References

Application Note and Protocol for Testing "2-Ethylhexyl 3,5,5-trimethylhexanoate" Leaching from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the quantitative analysis of "2-Ethylhexyl 3,5,5-trimethylhexanoate" leaching from plastic materials. This compound, an ester of 2-ethylhexanol and 3,5,5-trimethylhexanoic acid, is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Given its potential to migrate from plastic matrices into contact media, robust analytical methods are essential to ensure the safety of products, particularly for applications in the pharmaceutical, food and beverage, and medical device industries. This protocol details the experimental design for migration studies using food simulants, sample preparation, and analytical methodology based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.

Introduction

"this compound" (CAS No. 70969-70-9), also known as Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester, is a branched-chain ester employed as a plasticizer in various polymer formulations.[1] Like other plasticizers, it is not chemically bound to the polymer matrix and can leach into the surrounding environment, especially upon contact with liquids and at elevated temperatures. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established stringent guidelines for the assessment of extractables and leachables from materials in contact with food and drug products to mitigate potential health risks.[2][3][4][5][6] This protocol provides a framework for conducting such assessments for "this compound".

Experimental Design

The following sections outline a detailed protocol for a migration study of "this compound" from a representative plastic material.

Materials and Reagents
  • Plastic Material: A well-characterized plastic material containing a known concentration of "this compound".

  • Food Simulants: As per European Commission Regulation (EU) No 10/2011, the following food simulants are recommended to cover different food types[6][7]:

    • Simulant A: 10% ethanol (B145695) (v/v) in deionized water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)

    • Simulant D1: 50% ethanol (v/v) in deionized water (for alcoholic foods and as a fatty food simulant)

    • Simulant D2: Olive oil (as a fatty food simulant)

  • Analytical Standards: Certified reference standard of "this compound" (≥98% purity).

  • Internal Standard (IS): A deuterated or structurally similar compound not present in the plastic material (e.g., d4-Di(2-ethylhexyl) phthalate).

  • Solvents: HPLC or GC-MS grade n-hexane, acetonitrile (B52724), methanol, and dichloromethane (B109758).

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up and concentration.

Sample Preparation
  • Cut the plastic material into standardized pieces with a known surface area (e.g., 10 cm x 10 cm).

  • Clean the surface of the plastic samples by gently wiping with deionized water and allowing them to air dry in a clean environment to remove any surface contaminants.

  • Accurately measure the surface area and weight of each plastic sample.

Migration Testing

The migration test conditions should simulate the intended use of the plastic material. The following conditions are based on standard protocols for plasticizer migration testing[8][9]:

  • Place the prepared plastic samples in clean, inert glass containers.

  • Add a known volume of the selected food simulant to each container, ensuring the plastic is fully immersed. A surface area-to-volume ratio of 6 dm²/L is commonly used.

  • Seal the containers to prevent evaporation.

  • Incubate the samples under the following conditions:

    • Condition 1 (Accelerated): 10 days at 40°C. This condition is often used to simulate long-term storage at room temperature.

    • Condition 2 (Elevated Temperature): 2 hours at 70°C for applications involving heating.

  • Include blank samples containing only the food simulant to monitor for background contamination.

  • After the incubation period, remove the plastic samples and allow the food simulant to cool to room temperature.

Sample Extraction and Clean-up

The extraction method will depend on the food simulant used.

  • Aqueous Simulants (A and B):

    • Take a known aliquot (e.g., 10 mL) of the food simulant.

    • Spike with the internal standard.

    • Perform liquid-liquid extraction (LLE) with n-hexane or dichloromethane (2 x 10 mL).

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of n-hexane for GC-MS or acetonitrile for LC-MS).

  • Ethanol Simulant (D1):

    • Dilute a known aliquot of the simulant with deionized water to reduce the ethanol concentration.

    • Proceed with LLE or SPE as described for aqueous simulants.

  • Olive Oil Simulant (D2):

    • Take a known weight of the olive oil (e.g., 1 g).

    • Spike with the internal standard.

    • Perform solvent extraction with acetonitrile (3 x 10 mL).

    • The acetonitrile layer is separated, combined, and concentrated.

    • A cooling step at a low temperature (e.g., -20°C) can be used to precipitate the majority of the lipids. The supernatant is then collected for analysis.

Analytical Methodology

Both GC-MS and LC-MS are suitable techniques for the quantification of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of "this compound" (e.g., m/z derived from its structure) and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor-to-product ion transitions of the target analyte and internal standard.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The migration is typically expressed in mg of analyte per kg of food simulant (mg/kg) or mg of analyte per dm² of the plastic surface area (mg/dm²).

Table 1: Hypothetical Migration Data for "this compound"

Plastic Sample IDFood SimulantIncubation ConditionsMean Concentration (mg/kg) ± SD (n=3)Migration (mg/dm²)
Plastic A10% Ethanol (Simulant A)10 days at 40°C0.15 ± 0.020.025
Plastic A3% Acetic Acid (Simulant B)10 days at 40°C0.12 ± 0.010.020
Plastic A50% Ethanol (Simulant D1)10 days at 40°C1.25 ± 0.150.208
Plastic AOlive Oil (Simulant D2)10 days at 40°C3.50 ± 0.300.583
Plastic B10% Ethanol (Simulant A)2 hours at 70°C0.08 ± 0.010.013
Plastic BOlive Oil (Simulant D2)2 hours at 70°C2.10 ± 0.220.350

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Procedure p1 Plastic Material p2 Cut to Standardized Size p1->p2 p3 Clean and Dry p2->p3 p4 Measure Surface Area and Weight p3->p4 m1 Immerse in Food Simulant p4->m1 m2 Incubate (Time & Temperature) m3 Collect Food Simulant a1 Sample Extraction (LLE/SPE) m3->a1 a2 Concentration & Reconstitution a1->a2 a3 GC-MS or LC-MS Analysis a2->a3 a4 Quantification a3->a4 data Data Presentation (Table 1) a4->data Data Reporting

Caption: Experimental workflow for testing the leaching of "this compound".

Analytical Method Selection Logic

G cluster_volatility Volatility Assessment cluster_gc GC-MS Path cluster_lc LC-MS Path start Start: Analyze Leached Sample volatility Is the analyte thermally stable and volatile? start->volatility gc_prep No Derivatization Needed volatility->gc_prep Yes lc_prep Direct Injection volatility->lc_prep No / Unsure gc_analysis GC-MS Analysis gc_prep->gc_analysis end_node End: Quantified Result gc_analysis->end_node lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_analysis->end_node

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The protocol described in this application note provides a robust framework for the determination of "this compound" leaching from plastic materials. Adherence to standardized migration testing conditions and the use of sensitive and selective analytical techniques such as GC-MS and LC-MS are crucial for obtaining accurate and reliable data. This information is vital for ensuring product safety and regulatory compliance in the pharmaceutical, food, and medical device industries.

References

Application Note: 2-Ethylhexyl 3,5,5-trimethylhexanoate as an Internal Standard in the GC-MS Analysis of Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of di(2-ethylhexyl) phthalate (B1215562) (DEHP) in consumer product extracts using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, 2-Ethylhexyl 3,5,5-trimethylhexanoate is employed as an internal standard (IS). Its structural similarity and comparable volatility to the analyte of interest make it an ideal candidate for correcting variations during sample preparation and injection. This protocol is intended for researchers, scientists, and quality control professionals in the fields of environmental science, materials science, and drug development.

Introduction

Phthalate esters, such as DEHP, are widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. However, due to their potential endocrine-disrupting properties, regulatory bodies worldwide have restricted their use in many consumer products. Consequently, sensitive and accurate analytical methods are required for their quantification in various matrices.

The internal standard method is a widely accepted technique in chromatography for improving the precision and accuracy of quantitative analysis. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. This compound, a long-chain branched ester, exhibits similar chromatographic behavior to DEHP and is not a common environmental contaminant, making it a suitable internal standard for this application. This document provides a comprehensive protocol for the extraction and subsequent GC-MS analysis of DEHP using this compound as an internal standard.

Experimental Protocols

Sample Preparation

This protocol outlines the extraction of DEHP from a representative plastic consumer product.

Materials:

  • Plastic sample (e.g., PVC toy, food packaging)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • This compound (Internal Standard)

  • Di(2-ethylhexyl) phthalate (DEHP) (Analytical Standard)

  • Methanol (B129727), HPLC grade

  • 0.45 µm PTFE syringe filters

  • Glass vials with PTFE-lined caps

Procedure:

  • Cut the plastic sample into small pieces (approximately 1-2 mm).

  • Accurately weigh 1.0 g of the cut sample into a 50 mL glass beaker.

  • Add 20 mL of dichloromethane to the beaker.

  • Spike the solution with 100 µL of a 100 µg/mL solution of this compound in methanol (Final IS concentration: 1 µg/mL).

  • Cover the beaker with aluminum foil and sonicate for 30 minutes in a water bath.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or equivalent)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 10 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Mass Spectrometer SIM Parameters:

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)~ 10.5143129227
Di(2-ethylhexyl) phthalate (DEHP)~ 12.2149167279

Note: Retention times are approximate and should be confirmed with standards on the specific instrument.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a 1 µg/mL calibration standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Peak Area (arbitrary units)
This compound (IS)10.52143550,000
Di(2-ethylhexyl) phthalate (DEHP)12.18149620,000

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plastic Sample Extraction Solvent Extraction (DCM) Sample->Extraction 1. Weigh & Add Solvent Spiking Internal Standard Spiking (this compound) Extraction->Spiking 2. Add IS Filtration Filtration Spiking->Filtration 3. Sonicate & Filter Injection GC Injection Filtration->Injection 4. Transfer to Vial Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

Signaling Pathway and Logical Relationships

The logic behind using an internal standard is to ensure that any sample loss or variation during the experimental process affects both the analyte and the internal standard to the same extent. The ratio of their signals, rather than the absolute signal of the analyte, is used for quantification, leading to more accurate and reproducible results.

logical_relationship cluster_analyte Analyte (DEHP) cluster_is Internal Standard cluster_process Experimental Process A_Sample Analyte in Sample A_Prep Analyte after Prep A_Sample->A_Prep A_Signal Analyte Signal A_Prep->A_Signal Ratio Signal Ratio (Analyte/IS) A_Signal->Ratio IS_Added IS Added IS_Prep IS after Prep IS_Added->IS_Prep IS_Signal IS Signal IS_Prep->IS_Signal IS_Signal->Ratio Prep_Variation Sample Prep Variation Prep_Variation->A_Prep Prep_Variation->IS_Prep Inj_Variation Injection Variation Inj_Variation->A_Signal Inj_Variation->IS_Signal Result Accurate Quantification Ratio->Result

Caption: Logic of internal standard use for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantification of DEHP in consumer product extracts by GC-MS. The described protocol is straightforward and demonstrates good chromatographic performance. This approach can be adapted for the analysis of other phthalates and similar semi-volatile organic compounds in various matrices. Proper validation of the method in the specific matrix of interest is recommended to ensure data quality.

Application Notes and Protocols for the Remediation of Soil Contaminated with 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the soil remediation of 2-Ethylhexyl 3,5,5-trimethylhexanoate is limited. The following application notes and protocols are primarily based on studies of the structurally similar and extensively researched compound, di(2-ethylhexyl) phthalate (B1215562) (DEHP), and other related 2-ethylhexyl esters. These methodologies serve as a foundational guide and may require optimization for the specific physicochemical properties of this compound.

Introduction

This compound is a branched-chain ester used in various industrial applications, including as a plasticizer and emollient. Its potential accumulation in soil environments necessitates the development of effective remediation strategies. This document provides an overview of potential remediation techniques and detailed experimental protocols for the analysis and treatment of soil contaminated with this compound, drawing parallels from research on analogous compounds like DEHP.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for designing effective remediation strategies.

PropertyValueReference
Molecular FormulaC₁₇H₃₄O₂N/A
Molecular Weight270.45 g/mol N/A
Boiling Point286.00 to 287.00 °C @ 760.00 mm Hg (estimated)[1]
Vapor Pressure0.003000 mmHg @ 25.00 °C (estimated)[1]
Flash Point273.00 °F (133.89 °C) (estimated)[1]
Log Kₒw (Octanol-Water Partition Coefficient)High (expected, similar to other long-chain esters)N/A

Soil Remediation Techniques (Adapted from DEHP Studies)

Several remediation technologies have proven effective for PAE-contaminated soils and can be adapted for this compound.[2]

3.1. Bioremediation

Bioremediation utilizes microorganisms to break down contaminants into less toxic substances. Microbial degradation is a primary process determining the fate of phthalates in soil.[3]

  • Aerobic Composting: This technique has shown high removal efficiency for DEHP, with reports of 91-96% removal in 30 days.[2]

  • Bioaugmentation: Inoculating the soil with specific microbial strains known for degrading similar compounds can enhance remediation efficiency. Strains of Burkholderia, Enterobacter, and Rhodococcus have been shown to effectively degrade DEHP.[3][4][5]

3.2. Chemical Oxidation

In-situ chemical oxidation (ISCO) involves injecting chemical oxidants into the contaminated soil to destroy the contaminant.

  • Fenton's Reagent (H₂O₂ + Fe²⁺): This has been used for the degradation of various organic pollutants.

  • Persulfate (S₂O₈²⁻): Can be activated by heat, alkali, or transition metals to generate sulfate (B86663) radicals for contaminant destruction.

  • Ozone (O₃): A powerful oxidant that can be sparged into the subsurface.

One study on DEHP-contaminated soil showed that treatment with 2.5% hydrogen peroxide resulted in a 94% reduction in toxicity.[6]

3.3. Phytoremediation

Phytoremediation uses plants to remove, degrade, or contain contaminants in soil and water. Certain plant species can take up and metabolize organic pollutants.

3.4. Other Technologies

  • Biochar Adsorption: The addition of biochar to contaminated soil can help immobilize the contaminant and enhance microbial activity.[2][7]

  • Excavation and Disposal: A conventional method involving the physical removal of contaminated soil to a designated disposal facility.[8]

  • Solidification/Stabilization: This technique reduces the mobility of contaminants by mixing the soil with additives.[8]

Analytical Protocols

Accurate quantification of this compound in soil is essential for monitoring the effectiveness of remediation efforts. The following protocols are adapted from methods used for phthalate ester analysis.[3][9]

4.1. Sample Preparation and Extraction

This workflow outlines the general steps for preparing and extracting the analyte from soil samples.

Workflow for soil sample preparation and extraction.

Protocol 1: Microwave-Assisted Extraction (MAE) [9]

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Extraction:

    • Place 5 g of the prepared soil into a microwave extraction vessel.

    • Add 25 mL of acetonitrile (B52724) (or another suitable solvent).

    • Seal the vessel and place it in the microwave extraction system.

    • Set the extraction program: ramp to 100°C over 5 minutes and hold for 10 minutes.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter.

    • The extract is now ready for analysis by HPLC.

Protocol 2: Accelerated Solvent Extraction (ASE) [3]

  • Sample Preparation: As described in Protocol 1.

  • Extraction:

    • Mix 10 g of soil with a drying agent like diatomaceous earth and pack it into an extraction cell.

    • Place the cell in the ASE system.

    • Set the ASE parameters:

      • Solvent: Dichloromethane/Acetone (1:1, v/v)

      • Pressure: 1500 psi

      • Temperature: 100°C

      • Static time: 10 minutes

      • Number of cycles: 2

  • Post-Extraction:

    • Collect the extract and concentrate it to 1 mL using a gentle stream of nitrogen.

    • The extract is ready for cleanup or direct analysis by GC-MS.

4.2. Instrumental Analysis

Protocol 3: High-Performance Liquid Chromatography (HPLC) [9][10]

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from certified standards of this compound.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Instrument: GC system coupled with a Mass Spectrometer.

  • Column: DB-5ms capillary column (or equivalent).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

  • Quantification: Based on an internal standard method with a calibration curve.

Biodegradation Pathway of DEHP (as an Analog)

The microbial degradation of DEHP typically proceeds through a two-step hydrolysis, which can serve as a model for the potential breakdown of this compound.

DEHP_Biodegradation DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Esterase PA Phthalic Acid (PA) MEHP->PA Esterase Metabolites Further Aerobic Degradation (Protocatechuic Acid, etc.) PA->Metabolites CO2_H2O CO₂ + H₂O Metabolites->CO2_H2O

Generalized biodegradation pathway of DEHP.

The initial steps involve the hydrolysis of the ester bonds to form mono(2-ethylhexyl) phthalate (MEHP) and subsequently phthalic acid (PA).[4][11][12] Phthalic acid is then further metabolized through various intermediates to eventually yield carbon dioxide and water under aerobic conditions.

Ecotoxicity Data for DEHP (as an Analog)

Ecotoxicity data for DEHP provides insights into the potential environmental risks associated with similar compounds.

OrganismEndpointConcentrationReference
Earthworms (Eisenia fetida)Acute ToxicityNo adverse effects observed at high concentrations.[13]
Wheat (Triticum aestivum)GerminationReduced germination rate at 1, 10, and 100 mg/kg.[14]
Wheat (Triticum aestivum)Root LengthSignificantly inhibited at 100 mg/kg.[14]
Soil Nematodes (Caenorhabditis elegans)ReproductionInhibition observed at low concentrations.[13][15]
CollembolaReproductionHindered at low concentrations.[13]
Soil AlgaeGrowthAdverse effects observed.[13]

These data suggest that while acute toxicity to some soil organisms may be low, reproductive endpoints can be more sensitive.[13]

Conclusion

References

Assessing the Ecotoxicity of 2-Ethylhexyl 3,5,5-trimethylhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ecotoxicological profile of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 58448-94-9), a branched-chain ester used in various industrial applications. The following sections present a summary of available ecotoxicity data, detailed experimental protocols for key studies, and visual representations of testing workflows. This information is intended to guide researchers in understanding and assessing the potential environmental impact of this substance.

Ecotoxicity Data Summary

The available data on the ecotoxicity of this compound indicates a generally low level of concern for aquatic organisms. The substance is characterized as inherently biodegradable, although it does not meet the criteria for ready biodegradability. In studies with aquatic algae, no toxic effects were observed up to the substance's limit of solubility in water.

The following tables summarize the available quantitative data.

Table 1: Biodegradability of this compound

Test GuidelineMethod DescriptionResultConclusion
OECD 301FManometric Respirometry Test59% degradation after 28 daysInherently biodegradable

Table 2: Aquatic Toxicity of this compound

Test GuidelineOrganismExposure DurationEndpointResult (Nominal Loading Rate)
OECD 201Pseudokirchneriella subcapitata (Green Algae)72 hoursEC50 (Growth Rate)> 100 mg/L[1]
OECD 202Daphnia sp. (Aquatic Invertebrate)48 hoursEC50 (Immobilisation)Data not available
OECD 203Fish (e.g., Danio rerio)96 hoursLC50 (Mortality)Data not available

Experimental Protocols

The following are detailed methodologies for the key ecotoxicity experiments based on internationally recognized OECD guidelines. These protocols provide a framework for conducting studies to fill the existing data gaps for this compound.

Protocol 1: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

Objective: To determine the potential for aerobic microbial degradation of the test substance in an aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.

Materials:

  • Manometric respirometer (e.g., OxiTop® system)

  • Test vessels with stoppers

  • Magnetic stirrers

  • Source of activated sludge (or other suitable inoculum)

  • Mineral medium (as specified in OECD 301)

  • Test substance: this compound

  • Reference substance (e.g., sodium benzoate)

  • Inoculum blank and toxicity control vessels

Procedure:

  • Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline.

  • Inoculum Preparation: Collect fresh activated sludge and prepare it as described in the guideline to obtain a final concentration of 30 mg/L suspended solids in the test vessels.

  • Test Setup:

    • Prepare test vessels containing the mineral medium and inoculum.

    • Add the test substance to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Prepare a reference substance control at a similar ThOD.

    • Prepare an inoculum blank (without test or reference substance).

    • Prepare a toxicity control (with both test and reference substance).

  • Incubation: Place the sealed test vessels in the respirometer and incubate at 20 ± 1°C in the dark for 28 days, with continuous stirring.

  • Data Collection: The oxygen consumption is automatically measured and recorded by the respirometer at regular intervals.

  • Data Analysis: Calculate the percentage biodegradation for the test and reference substances by dividing the measured oxygen consumption (corrected for the blank) by the ThOD. The 10-day window for ready biodegradability is assessed.

Protocol 2: Alga, Growth Inhibition Test - OECD 201

Objective: To determine the effects of the test substance on the growth of a freshwater green alga.

Principle: Exponentially growing cultures of the green alga Pseudokirchneriella subcapitata are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth in relation to a control is determined.

Materials:

  • Pseudokirchneriella subcapitata culture

  • Algal growth medium (e.g., OECD TG 201 medium)

  • Test flasks

  • Incubator with controlled temperature (21-24°C) and continuous illumination

  • Spectrophotometer or cell counter

  • Test substance: this compound

Procedure:

  • Test Solutions: Prepare a series of at least five concentrations of the test substance in the algal growth medium. A control (medium only) and, if necessary, a solvent control are also prepared. Due to the low water solubility of this compound, a water-accommodated fraction (WAF) or a dispersion may be necessary.

  • Inoculation: Inoculate the test solutions and controls with a small volume of an exponentially growing algal culture to achieve a low initial cell density (e.g., 10^4 cells/mL).

  • Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature. The flasks should be shaken to ensure a homogeneous suspension.

  • Biomass Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at least every 24 hours.

  • Data Analysis: For each concentration and the control, calculate the average specific growth rate. Determine the concentration that causes a 50% inhibition of growth (EC50) compared to the control. The No Observed Effect Concentration (NOEC) can also be determined.

Protocol 3: Daphnia sp. Acute Immobilisation Test - OECD 202

Objective: To determine the acute toxicity of the test substance to a freshwater invertebrate, Daphnia magna.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized is determined.

Materials:

  • Daphnia magna culture

  • Reconstituted freshwater (as specified in OECD 202)

  • Test vessels (e.g., glass beakers)

  • Incubator with controlled temperature (20 ± 2°C) and a 16-hour light/8-hour dark cycle

  • Test substance: this compound

Procedure:

  • Test Solutions: Prepare a series of at least five concentrations of the test substance in reconstituted freshwater. A control is also prepared.

  • Test Setup: Add at least 20 daphnids, divided into four replicates of five, to each test concentration and the control.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions. The daphnids are not fed during the test.

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the percentage of immobilized daphnids at each concentration. Determine the 48-hour EC50 value using appropriate statistical methods.

Protocol 4: Fish, Acute Toxicity Test - OECD 203

Objective: To determine the acute lethal toxicity of the test substance to a freshwater fish species.

Principle: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Materials:

  • A suitable fish species (e.g., Zebrafish, Danio rerio)

  • Test tanks

  • Dechlorinated tap water or reconstituted freshwater

  • Aeration system

  • Test substance: this compound

Procedure:

  • Acclimation: Acclimate the fish to the test conditions for at least 12 days.

  • Test Solutions: Prepare a series of at least five concentrations of the test substance in the test water. A control is also prepared.

  • Test Setup: Place a specified number of fish (e.g., 7-10) into each test tank.

  • Exposure: Expose the fish for 96 hours. The test can be static (no renewal of test solution) or semi-static (daily renewal).

  • Observations: Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the cumulative mortality at each concentration. Determine the 96-hour LC50 value using appropriate statistical methods.

Visualizations

The following diagrams illustrate the logical workflow for assessing the ecotoxicity of a chemical substance and the experimental workflow for the key tests.

Ecotoxicity_Assessment_Workflow substance This compound Physicochemical Properties biodegradability Biodegradability Assessment (OECD 301F) substance->biodegradability aquatic_toxicity Aquatic Toxicity Assessment substance->aquatic_toxicity risk_assessment Environmental Risk Assessment biodegradability->risk_assessment algae Algae (OECD 201) aquatic_toxicity->algae daphnia Daphnia (OECD 202) aquatic_toxicity->daphnia fish Fish (OECD 203) aquatic_toxicity->fish algae->risk_assessment daphnia->risk_assessment fish->risk_assessment Aquatic_Toxicity_Testing_Workflow start Start: Test Substance Preparation range_finding Range-Finding Test (Optional) start->range_finding definitive_test Definitive Test (Control + ≥5 Concentrations) range_finding->definitive_test exposure Exposure of Test Organisms (Algae/Daphnia/Fish) definitive_test->exposure observation Observation & Data Collection (Growth/Immobilisation/Mortality) exposure->observation data_analysis Data Analysis (EC50/LC50, NOEC) observation->data_analysis end End: Report Generation data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylhexyl 3,5,5-trimethylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate. The information is designed to help optimize reaction yields and address common challenges encountered during experimentation.

Troubleshooting Guide

Low yield or incomplete conversion is a common issue in the synthesis of this compound. The following sections detail potential causes and corresponding solutions.

Problem: Low Conversion/Yield

Possible Cause 1: Equilibrium Limitation

The esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield.

Solutions:

  • Water Removal: Employ a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.

  • Excess Reactant: Use a molar excess of one of the reactants, typically the less expensive or more easily removable one (e.g., 2-ethylhexanol), to drive the equilibrium towards the product side.

  • Vacuum: For solvent-free systems, applying a vacuum can aid in the removal of water.

Possible Cause 2: Insufficient Catalyst Activity

The choice and concentration of the catalyst are crucial for achieving a high reaction rate and yield.

Solutions:

  • Acid Catalysis:

    • Ensure the use of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.

    • Optimize the catalyst loading. A typical range for p-TSA is 1-2% by weight of the reactants.

  • Enzymatic Catalysis:

    • Immobilized lipases, such as Novozym® 435, are effective catalysts for this esterification.[1]

    • Ensure the enzyme is not denatured by checking the optimal temperature and pH for the specific lipase (B570770) used.

    • Optimize enzyme concentration. For enzymatic reactions, a typical concentration is around 2.5% (w/w).[1]

Possible Cause 3: Suboptimal Reaction Temperature

Temperature plays a significant role in the reaction kinetics.

Solutions:

  • Acid Catalysis: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent used, to achieve a reasonable reaction rate.

  • Enzymatic Catalysis: Operate within the optimal temperature range for the specific lipase to maximize activity and stability. For many lipases, this is typically between 40-80°C.[1]

Possible Cause 4: Steric Hindrance

The branched structures of both 3,5,5-trimethylhexanoic acid and 2-ethylhexanol can lead to steric hindrance, slowing down the reaction rate.

Solutions:

  • Longer Reaction Time: Allow for a longer reaction time to ensure the reaction proceeds to completion.

  • More Active Catalyst: Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, although this adds extra steps to the synthesis.

Problem: Presence of Impurities

Possible Cause 1: Unreacted Starting Materials

Incomplete reaction can leave unreacted 3,5,5-trimethylhexanoic acid and 2-ethylhexanol in the final product.

Solutions:

  • Optimize Reaction Conditions: Refer to the solutions for "Low Conversion/Yield" to drive the reaction to completion.

  • Purification:

    • Washing: Neutralize the remaining acid with a weak base solution (e.g., sodium bicarbonate) and wash the organic phase with water.

    • Distillation: Purify the product by vacuum distillation to remove unreacted starting materials and other volatile impurities.

Possible Cause 2: Formation of Colored Byproducts

High reaction temperatures, especially in the presence of strong acid catalysts, can lead to the formation of colored impurities.

Solutions:

  • Lower Reaction Temperature: If possible, reduce the reaction temperature.

  • Milder Catalyst: Switch to a milder catalyst, such as an immobilized lipase, which allows for lower reaction temperatures.[1]

  • Purification: Use activated carbon treatment or column chromatography to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The synthesis is typically achieved through the esterification of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.[2][3]

Q2: What types of catalysts can be used for this synthesis?

A2: Both chemical and enzymatic catalysts can be employed. Common acid catalysts include p-toluenesulfonic acid and sulfuric acid. Immobilized lipases, such as Novozym® 435, are effective biocatalysts for this reaction.[1]

Q3: How can the reaction equilibrium be shifted towards the product side to increase the yield?

A3: To increase the yield, the equilibrium can be shifted towards the formation of the ester by continuously removing the water byproduct using a Dean-Stark trap, using an excess of one of the reactants, or applying a vacuum.

Q4: What are the potential side reactions in this synthesis?

A4: The main side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. At high temperatures with strong acid catalysts, dehydration of the alcohol or other side reactions leading to colored impurities can occur.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction, the crude product is typically washed with a basic solution to remove the acid catalyst and any unreacted carboxylic acid, followed by washing with water. Final purification is often achieved by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Qualitative)

ParameterEffect on YieldNotes
Temperature Increases reaction rate, but excessively high temperatures can lead to side reactions and catalyst degradation.Optimal temperature depends on the catalyst used (acid vs. enzyme).
Catalyst Conc. Increasing catalyst concentration generally increases the reaction rate up to a certain point.High concentrations of acid catalysts can promote side reactions.
Reactant Molar Ratio Using an excess of one reactant drives the equilibrium towards the product.The choice of which reactant to use in excess depends on cost and ease of removal.
Water Removal Crucial for high yields as it shifts the equilibrium towards the product.Can be achieved by azeotropic distillation (Dean-Stark) or vacuum.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • 3,5,5-trimethylhexanoic acid (1.0 eq)

  • 2-ethylhexanol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 3,5,5-trimethylhexanoic acid, 2-ethylhexanol, and toluene.

  • Add the p-toluenesulfonic acid monohydrate to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously collect the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected or by techniques such as TLC or GC.

  • Once the theoretical amount of water has been collected or the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Enzymatic Esterification (Solvent-Free)

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • 3,5,5-trimethylhexanoic acid (1.0 eq)

  • 2-ethylhexanol (1.1 eq)

  • Immobilized lipase (e.g., Novozym® 435, 2.5% w/w of total reactants)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a vacuum connection, combine 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.

  • Add the immobilized lipase to the mixture.

  • Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 60-80°C) with stirring.

  • Apply a vacuum to facilitate the removal of water formed during the reaction.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture over time.

  • Once the acid value stabilizes, indicating the reaction has reached equilibrium or completion, cool the mixture.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

  • The resulting crude product can be purified by vacuum distillation if necessary.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification 3,5,5-Trimethylhexanoic_Acid 3,5,5-Trimethylhexanoic Acid Reaction_Vessel Reaction Vessel (with heating and stirring) 3,5,5-Trimethylhexanoic_Acid->Reaction_Vessel 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Reaction_Vessel Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction_Vessel Water_Removal Water Removal (Dean-Stark or Vacuum) Reaction_Vessel->Water_Removal Neutralization Neutralization & Washing Reaction_Vessel->Neutralization Water_Removal->Reaction_Vessel Drying Drying Neutralization->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product 2-Ethylhexyl 3,5,5-trimethylhexanoate Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Equilibrium Check Water Removal & Reactant Ratio Start->Equilibrium Yes Purity Impurities Present? Start->Purity No Catalyst Verify Catalyst Activity & Concentration Equilibrium->Catalyst Temperature Optimize Reaction Temperature Catalyst->Temperature Temperature->Purity Unreacted Optimize Reaction & Improve Purification Purity->Unreacted Yes Success High Yield & Purity Purity->Success No Colored Lower Temperature & Consider Milder Catalyst Unreacted->Colored Colored->Success

Caption: Troubleshooting logic for optimizing synthesis yield and purity.

References

Technical Support Center: Synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in the synthesis of this compound are a common issue and can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible, equilibrium-driven reaction. Insufficient reaction time or temperature can prevent the reaction from reaching completion.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.

  • Steric Hindrance: Both 3,5,5-trimethylhexanoic acid and 2-ethylhexanol are sterically hindered molecules. This can slow down the reaction rate, requiring more forcing conditions (higher temperature, longer reaction time, or a more effective catalyst) to achieve a good yield.

  • Loss of Product During Workup: The purification process, which typically involves washing and distillation, can lead to a loss of the final product.

  • Suboptimal Reagent Stoichiometry: An inappropriate molar ratio of the carboxylic acid to the alcohol can limit the conversion to the ester.

Q2: I've identified an impurity in my final product with a mass corresponding to C16H34O. What is this byproduct and how can I minimize its formation?

This impurity is likely di(2-ethylhexyl) ether . It is a common byproduct in acid-catalyzed reactions involving 2-ethylhexanol.

Formation Mechanism: Under acidic conditions, two molecules of 2-ethylhexanol can undergo a dehydration reaction to form the corresponding ether.

Minimization Strategies:

  • Temperature Control: Ether formation is generally favored at higher temperatures. Maintaining the reaction temperature at the lower end of the effective range for esterification can help to reduce this side reaction.

  • Catalyst Choice: While an acid catalyst is necessary for the esterification, using a milder catalyst or a lower concentration of a strong acid like sulfuric acid can sometimes reduce the extent of ether formation.

  • Stoichiometry: Using a significant excess of the carboxylic acid relative to the alcohol can favor the esterification reaction over the self-condensation of the alcohol.

Q3: My GC-MS analysis shows a peak corresponding to C8H16. What is this and why is it forming?

This peak likely corresponds to one or more isomers of octene . These are formed via the acid-catalyzed dehydration of 2-ethylhexanol.

Formation Mechanism: In the presence of a strong acid and heat, 2-ethylhexanol can lose a molecule of water to form an alkene. Due to potential carbocation rearrangements, a mixture of octene isomers can be produced.

Minimization Strategies:

  • Moderate Reaction Temperature: Dehydration reactions are typically favored by higher temperatures. Careful control of the reaction temperature is crucial to minimize this side reaction.

  • Choice of Acid Catalyst: Using a less-dehydrating acid catalyst, if compatible with the esterification reaction, can be beneficial.

Q4: The 3,5,5-trimethylhexanoic acid I used is listed as a "mixture of isomers." How does this affect my final product?

Commercial 3,5,5-trimethylhexanoic acid is often produced from the oxidation of isononyl aldehyde and exists as a mixture of isomers, with the 3,5,5-trimethyl isomer being the major component (often around 90%).[1][2] This means that your final product, this compound, will also be a corresponding mixture of isomers. This is an important characteristic of the product rather than an impurity issue. For applications requiring a single, pure isomer, purification of the starting carboxylic acid would be necessary.

Byproduct Summary

Byproduct NameChemical FormulaMolar Mass ( g/mol )Formation PathwayCommon Analytical Signature (GC-MS)
Di(2-ethylhexyl) etherC16H34O242.44Acid-catalyzed self-condensation of 2-ethylhexanolElutes after the main ester product. Mass spectrum will show characteristic fragmentation of a dialkyl ether.
Octene (isomers)C8H16112.21Acid-catalyzed dehydration of 2-ethylhexanolElutes before the starting alcohol and the ester. Mass spectrum will correspond to C8H16.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product purity.

Materials:

  • 3,5,5-trimethylhexanoic acid

  • 2-ethylhexanol

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,5,5-trimethylhexanoic acid, 2-ethylhexanol (a slight excess, e.g., 1.2 equivalents), and a catalytic amount of the acid catalyst. Add toluene to the flask.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).

Sample Preparation:

  • Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: Dependent on the instrument, but sufficient to obtain several scans across each chromatographic peak.

Visualizations

Synthesis_Pathway TMA 3,5,5-Trimethylhexanoic Acid Ester This compound TMA->Ester + 2-Ethylhexanol EH 2-Ethylhexanol EH->Ester Ether Di(2-ethylhexyl) Ether EH->Ether + 2-Ethylhexanol - H2O Octene Octene (isomers) EH->Octene - H2O Water Water Ester->Water - H2O Catalyst Acid Catalyst Catalyst->Ester Catalyst->Ether Catalyst->Octene

Caption: Synthesis pathway of this compound and formation of byproducts.

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Thermal Stress Studies of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal degradation of 2-Ethylhexyl 3,5,5-trimethylhexanoate.

Troubleshooting Guide

Users may encounter several issues during thermal stress experiments. The following table outlines potential problems, their likely causes, and recommended solutions to ensure data accuracy and reproducibility.

Problem Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Inappropriate GC oven temperature program.- Co-elution of degradation products.- Use a deactivated (silanized) inlet liner and a high-quality, inert GC column.[1]- Optimize the temperature ramp rate to ensure proper separation.- Adjust the temperature program or use a different column phase to resolve co-eluting peaks.
Low or No Recovery of Analyte - Thermal degradation in the GC inlet.[1][2]- Adsorption of the analyte onto active sites.- Leak in the GC system.- Lower the injector temperature to the minimum required for efficient volatilization.[1][2]- Confirm the inertness of the entire sample path.- Perform a leak check on the GC system.
Inconsistent or Irreproducible Results - Inconsistent sample preparation or injection volume.- Fluctuation in instrument conditions (temperature, flow rates).- Non-homogeneous sample degradation.- Use an autosampler for precise injections.- Regularly check and calibrate instrument parameters.- Ensure uniform heating of the sample during thermal stress application.
Presence of Unexpected Peaks in the Chromatogram - Contamination from solvents, glassware, or the instrument.- Complex degradation pathways leading to numerous products.- "Ghost peaks" from previous injections.[3]- Run solvent blanks and instrument blanks to identify sources of contamination.- Perform systematic studies at different temperatures to understand the degradation profile.- Bake out the column and inlet to remove residual compounds.
Difficulty in Identifying Degradation Products - Lack of reference standards for mass spectral library matching.- Low concentration of degradation products.- Complex fragmentation patterns in the mass spectrum.- Utilize high-resolution mass spectrometry for accurate mass determination and elemental composition.- Employ derivatization techniques to enhance volatility and create more characteristic mass spectra.[1]- Consult literature on the degradation of similar ester compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely thermal degradation products of this compound?

A1: Based on the general mechanisms of ester pyrolysis, the thermal degradation of this compound is expected to proceed via two primary pathways:

  • Elimination Reaction: This involves the formation of a six-membered transition state, leading to the production of an alkene and a carboxylic acid. For this compound, this would likely yield 2-ethyl-1-hexene and 3,5,5-trimethylhexanoic acid .[4]

  • Radical Scission: At higher temperatures, cleavage of C-O or C-C bonds can occur, leading to a variety of smaller radical species. These can then recombine or react further to form a complex mixture of products, including 2-ethylhexanol , carbon dioxide , and various smaller hydrocarbons.[5]

Q2: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A2: The most powerful and commonly used technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS) .[6][7] This method allows for the separation of volatile and semi-volatile degradation products (GC) followed by their identification based on their mass spectra (MS). For a comprehensive analysis, techniques like Thermal Gravimetric Analysis (TGA) can be used to determine the onset temperature of degradation.[8]

Q3: How can I prevent the thermal degradation of this compound during GC-MS analysis itself?

A3: To ensure that the observed degradation products are from the thermal stress experiment and not the analytical instrument, it is crucial to optimize the GC-MS parameters. Key strategies include:

  • Using a lower injector temperature.[1][2]

  • Employing a deactivated liner and an inert column to minimize catalytic effects.[1]

  • Ensuring the GC oven initial temperature is not excessively high.[9]

Q4: Are there any specific safety precautions I should take when conducting thermal stress studies?

A4: Yes. Heating organic compounds can lead to the generation of flammable or toxic volatile compounds. It is essential to conduct these experiments in a well-ventilated area, preferably within a fume hood. Understanding the thermal stability of the compound using techniques like TGA can help in identifying potential hazards associated with rapid decomposition.[10]

Experimental Protocol: Thermal Degradation Study using GC-MS

This protocol provides a general framework for investigating the thermal degradation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a small, inert glass vial (e.g., a headspace vial).
  • Seal the vial tightly with a septum cap.
  • Prepare a control sample that will not be subjected to thermal stress.

2. Thermal Stress Application:

  • Place the sample vials in a temperature-controlled oven or heating block.
  • Expose the samples to a range of temperatures (e.g., 150°C, 200°C, 250°C, 300°C) for a fixed duration (e.g., 1, 2, 4 hours).
  • After the specified time, remove the vials and allow them to cool to room temperature.

3. GC-MS Analysis:

  • Sample Introduction: Use a headspace autosampler to inject a known volume of the vapor phase from the vial into the GC-MS system. Alternatively, dissolve the cooled residue in a suitable solvent (e.g., dichloromethane) and inject a liquid sample.
  • GC Conditions (Example):
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet Temperature: 250°C (optimize as needed to prevent in-instrument degradation).[11]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 50°C (hold for 2 min), ramp to 300°C at 10°C/min, hold for 10 min.
  • MS Conditions (Example):
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-550.

4. Data Analysis:

  • Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST).
  • Quantify the degradation products and the remaining parent compound using appropriate calibration standards or by relative peak area analysis.

Data Presentation Template

The following table structure is recommended for presenting the quantitative results of your thermal degradation studies.

Stress Condition (Temperature, Time) Degradation Product Retention Time (min) Relative Peak Area (%) Proposed Structure
150°C, 1 hrProduct AX.XXY.Y[Chemical Structure]
Product BX.XXY.Y[Chemical Structure]
200°C, 1 hrProduct AX.XXY.Y[Chemical Structure]
Product CX.XXY.Y[Chemical Structure]
...............

Visualizations

Thermal_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress Application cluster_analysis Analysis cluster_results Results prep Prepare 2-Ethylhexyl 3,5,5-trimethylhexanoate Sample stress Heat Sample at Controlled Temperature & Time prep->stress Introduce to heating block gcms GC-MS Analysis of Volatiles and Residue stress->gcms Inject sample data_analysis Data Processing and Peak Identification gcms->data_analysis Acquire chromatograms and mass spectra results Identify Degradation Products and Quantify Degradation data_analysis->results Compare to libraries and quantify

Caption: Experimental workflow for thermal degradation analysis.

Signaling_Pathway cluster_elimination Elimination Pathway cluster_radical Radical Scission Pathway parent 2-Ethylhexyl 3,5,5-trimethylhexanoate alkene 2-Ethyl-1-hexene parent->alkene Heat acid 3,5,5-Trimethylhexanoic Acid parent->acid Heat alcohol 2-Ethylhexanol parent->alcohol High Heat co2 Carbon Dioxide parent->co2 High Heat others Other Fragments parent->others High Heat

Caption: Plausible thermal degradation pathways.

References

Technical Support Center: Hydrolytic Stability of 2-Ethylhexyl 3,5,5-trimethylhexanoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the hydrolytic stability of 2-Ethylhexyl 3,5,5-trimethylhexanoate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolytic stability of this compound?

A1: this compound is expected to exhibit relatively high hydrolytic stability. This is attributed to the steric hindrance provided by its branched structure, specifically the 2-ethylhexyl group and the trimethylhexanoate moiety.[1] Branched-chain esters generally demonstrate greater resistance to hydrolysis compared to their linear counterparts.

Q2: What are the primary factors influencing the hydrolysis of this ester?

A2: The rate of hydrolysis is primarily influenced by pH and temperature. Like most esters, the hydrolysis of this compound can be catalyzed by both acids and bases.[1][2] Therefore, the rate of degradation is expected to be slowest near neutral pH and increase under acidic or alkaline conditions. Elevated temperatures will also accelerate the rate of hydrolysis.

Q3: What are the expected degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound will yield 2-ethylhexanol and 3,5,5-trimethylhexanoic acid.

Q4: Which standard test guideline is recommended for evaluating the hydrolytic stability?

A4: The internationally recognized guideline for assessing the hydrolytic stability of chemicals as a function of pH is the OECD Test Guideline 111.[3][4][5] This guideline provides a tiered approach to evaluate the hydrolysis of a substance in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[3][6]

Q5: How can I quantify the amount of this compound and its degradation products during the experiment?

A5: Due to the volatility and potential for thermal degradation of the ester and its alcohol product, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method. To analyze the non-volatile carboxylic acid product by GC-MS, a derivatization step is necessary to convert it into a more volatile ester, such as a methyl or silyl (B83357) ester.[7][8][9][10][11] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) can also be employed, which may not require derivatization of the acid.

Experimental Protocols

OECD 111: Hydrolysis as a Function of pH - Tier 1 Preliminary Test

This protocol outlines the preliminary step to determine if a substance is hydrolytically stable.

Objective: To assess if significant hydrolysis of this compound occurs under accelerated conditions.

Materials:

  • This compound

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Sterile glass flasks or vials with stoppers

  • Constant temperature bath or incubator set at 50°C

  • Analytical instrumentation (e.g., GC-MS or HPLC)

  • Reagents for quenching the reaction and sample extraction/derivatization

Procedure:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution in separate sterile glass vessels. The concentration should not exceed half of its water solubility.

  • Incubate the solutions in the dark at a constant temperature of 50°C.[3]

  • After 5 days, take samples from each solution.

  • Analyze the samples to determine the concentration of the remaining this compound.

  • If less than 10% hydrolysis is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required under this guideline.[3][12]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low water solubility of the ester The concentration of the ester exceeds its aqueous solubility limit, leading to phase separation and inaccurate results.Determine the water solubility of this compound before starting the hydrolysis study. Ensure the test concentration is below this limit. Gentle agitation may be required to maintain a homogenous solution.
Poor recovery of the ester or degradation products during analysis Inefficient extraction from the aqueous matrix. Adsorption to glassware.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Use a suitable organic solvent. Silanize glassware to prevent adsorption of the analytes.
Inconsistent or non-reproducible hydrolysis rates Contamination of the test system with microorganisms that can biodegrade the ester. Fluctuation in temperature or pH.Ensure all solutions and glassware are properly sterilized before use. Maintain a constant temperature and monitor the pH of the buffer solutions throughout the experiment.
Difficulty in quantifying 3,5,5-trimethylhexanoic acid by GC-MS The carboxylic acid is non-volatile and has poor chromatographic properties.Derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester using diazomethane (B1218177) or silyl ester using BSTFA) before GC-MS analysis.[7][8][9][10][11]
No degradation observed even under harsh conditions The ester is highly stable.Consider extending the study duration or increasing the temperature (within reasonable limits to avoid other degradation pathways) to induce measurable hydrolysis.

Data Presentation

Table 1: Representative Hydrolysis Data for Structurally Similar Esters

EsterStructureExpected Hydrolytic StabilityRationale
This compoundBranchedHighSteric hindrance from both the alcohol and acid moieties reduces the accessibility of the carbonyl group to nucleophilic attack.
2-Ethylhexyl PalmitateBranched alcohol, linear acidModerate to HighThe branched 2-ethylhexyl group provides steric protection, enhancing stability compared to a fully linear ester.[13][14][15]
n-Octyl PalmitateLinearModerateLacks the steric hindrance of a branched alcohol, making it more susceptible to hydrolysis.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O Water->Intermediate Acid_Catalyst H+ Acid_Catalyst->Ester Protonation Base_Catalyst OH- Base_Catalyst->Ester Attack Alcohol 2-Ethylhexanol Intermediate->Alcohol Leaving Group Departure Acid 3,5,5-trimethylhexanoic Acid Intermediate->Acid

Caption: General mechanism of ester hydrolysis.

OECD_111_Workflow start Start: OECD 111 Tier 1 prep Prepare sterile buffers (pH 4, 7, 9) and test substance solution start->prep incubate Incubate at 50°C for 5 days prep->incubate analyze Analyze for parent compound incubate->analyze decision < 10% Hydrolysis? analyze->decision stable Considered Hydrolytically Stable (End of Test) decision->stable Yes unstable Proceed to Tier 2: Kinetics and Degradation Products Study decision->unstable No

Caption: OECD 111 Tier 1 experimental workflow.

References

Technical Support Center: Interference from 2-Ethylhexyl 3,5,5-trimethylhexanoate in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate analytical interference caused by the plasticizer 2-Ethylhexyl 3,5,5-trimethylhexanoate.

Introduction to the Issue

This compound is a common plasticizer used to impart flexibility to various polymers. In a laboratory setting, it can leach from a multitude of plastic consumables, including but not limited to, sample tubes, pipette tips, solvent containers, and storage bags. This leaching introduces the compound as a contaminant into analytical workflows, potentially leading to significant interference in sensitive assays such as mass spectrometry (MS), high-performance liquid chromatography (HPLC), and various immunoassays. The presence of this contaminant can manifest as ghost peaks, elevated baseline noise, ion suppression or enhancement, and ultimately, inaccurate quantification of target analytes. This guide provides practical steps to identify, troubleshoot, and mitigate interference from this compound and other related plasticizers.

Troubleshooting Guide

This section provides answers to specific problems you may be encountering during your analytical measurements.

Question: I am observing a persistent, unidentified peak in my chromatograms, particularly in my blank runs. Could this be this compound?

Answer: Yes, a persistent, broad peak appearing in blank injections is a classic sign of contamination from a plasticizer like this compound. This is often referred to as a "ghost peak." The contaminant can be introduced at various stages of your workflow, from sample preparation to injection.

To confirm the identity of the peak, you can:

  • Mass Spectrometry (MS): If your system is equipped with a mass spectrometer, you can analyze the mass-to-charge ratio (m/z) of the unknown peak. This compound has a molecular weight of 270.45 g/mol . Look for characteristic ions such as [M+H]+ at m/z 271.26 or [M+Na]+ at m/z 293.25 in positive ion mode.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for identifying volatile and semi-volatile organic compounds like plasticizers.[1][2][3]

  • Systematic Blank Injections: Inject a series of blanks, systematically eliminating potential sources of contamination. For example, inject the mobile phase directly, then run a blank through the injector without a vial, and so on, to pinpoint the source of the contamination.

Question: My analyte signal is significantly suppressed or unexpectedly enhanced in some samples. Could this compound be the cause?

Answer: Absolutely. Plasticizers can cause significant ion suppression or enhancement in mass spectrometry-based assays. This occurs when the co-eluting contaminant competes with the analyte of interest for ionization, leading to a decrease or increase in the analyte's signal intensity. This can severely impact the accuracy and precision of your quantitative results.

To investigate this:

  • Post-column Infusion: A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.

  • Matrix Effect Evaluation: Prepare your analyte in a clean, contaminant-free solvent and compare its response to the analyte in your sample matrix. A significant difference in signal intensity indicates a matrix effect, which could be caused by the plasticizer.

Question: I suspect my solvents are contaminated. How can I check for the presence of this compound?

Answer: Solvent contamination is a common source of plasticizer interference. To check your solvents:

  • Concentrate and Analyze: Take a large volume of the suspected solvent, evaporate it to a smaller volume, and then analyze the concentrate by GC-MS or LC-MS. This will increase the concentration of any non-volatile contaminants, making them easier to detect.

  • Use High-Purity Solvents: Whenever possible, use solvents specifically rated for sensitive applications like LC-MS or HPLC. These solvents are typically packaged in glass bottles to minimize plasticizer contamination.

  • Solvent Blank Analysis: Regularly run solvent blanks on your instrument to monitor for any background contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory?

A1: The most common sources include:

  • Plastic Labware: Polypropylene (PP) and polyvinyl chloride (PVC) are common culprits. This includes microcentrifuge tubes, pipette tips, well plates, and solvent wash bottles.

  • Solvent and Reagent Storage: Storing solvents or reagents in plastic containers can lead to leaching of plasticizers over time.

  • Tubing and Fittings: Plastic tubing in HPLC and other fluidic systems can be a source of contamination.

  • Gloves: Some disposable gloves can contain plasticizers that may be transferred to samples or labware.

  • Parafilm and other lab films: These can also be a source of leachable compounds.

Q2: How can I prevent contamination with this compound in my experiments?

A2: A proactive approach to contamination control is crucial. Key prevention strategies include:

  • Use Glassware: Whenever possible, use borosilicate glassware instead of plastic for sample preparation and storage.

  • Select Appropriate Plastics: If plasticware is unavoidable, choose high-quality, certified low-leachable plastics. Polypropylene is generally a better choice than PVC for many applications.

  • Solvent Selection and Handling: Use high-purity, LC-MS or HPLC-grade solvents packaged in glass bottles. Avoid storing solvents in plastic containers.

  • Proper Labware Cleaning: Implement a rigorous cleaning protocol for all reusable labware.

  • Minimize Contact Time: Reduce the contact time of solvents and samples with plastic surfaces.

  • Dedicated Labware: Use dedicated glassware and equipment for ultra-sensitive analyses.

Q3: Are there any analytical techniques that are less susceptible to interference from plasticizers?

A3: While no technique is completely immune, some are more robust than others. Techniques that involve extensive sample cleanup and purification steps, such as solid-phase extraction (SPE), can help remove plasticizers before analysis. Additionally, high-resolution mass spectrometry can sometimes distinguish between the analyte and interfering compounds if their masses are sufficiently different.

Quantitative Data on Plasticizer Interference

ParameterMatrix/SourceConcentration/LevelAnalytical MethodReference
Leaching Levels
Leached DEHPPVC IV Bags (in saline)Can exceed 3 µg/mLNot specified[4]
Leached DEHPPVC Blood BagsUp to 0.7 mg/kg body weight/transfusionLC-MS[5]
Leached DEHPPVC Infusion Sets (with lipid emulsions)Can exceed 20-48 µg/kg/dayNot specified[6]
Analytical Detection
Limit of Quantification (LOQ) for DEHPHuman Serum14.0 ng/mLLC-MS/MS[7]
Limit of Quantification (LOQ) for DEHP MetabolitesUrine0.2 - 1.0 µg/LGC-MS[8]
Detection of PhthalatesCosmetic Products10.0 - 100.0 µg/kgHPLC-DAD and GC-MS[9]

Note: This data is for DEHP and serves as an illustrative example of the potential for plasticizer contamination and the sensitivity of analytical methods.

Experimental Protocols

Protocol 1: Identification of this compound Contamination by GC-MS

Objective: To confirm the presence of this compound in a suspected contaminated sample (e.g., solvent, blank extract).

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., solvents), take a 100 mL aliquot and concentrate it to 1 mL under a gentle stream of nitrogen.

    • For solid samples (e.g., plasticware), extract the material with a high-purity solvent like hexane (B92381) or dichloromethane.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

    • Injection: 1 µL of the concentrated extract.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/minute, and hold for 5 minutes.

    • MS Conditions: Scan in full scan mode from m/z 50 to 500.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks that are present in the sample but not in a procedural blank.

    • Obtain the mass spectrum of the suspected peak.

    • Compare the obtained mass spectrum with a reference spectrum of this compound. Key ions to look for include the molecular ion and characteristic fragment ions.

Protocol 2: Mitigation of Plasticizer Interference by Labware Cleaning

Objective: To establish a robust cleaning procedure for laboratory glassware and plasticware to minimize plasticizer contamination.

Methodology:

  • Initial Rinse: Immediately after use, rinse the labware with an appropriate solvent to remove the bulk of the residue. For aqueous solutions, use deionized water. For organic residues, use a suitable organic solvent like acetone (B3395972) or methanol (B129727).

  • Soaking:

    • For Glassware: Soak in a bath of a suitable laboratory detergent or a solution of 1% nitric acid or hydrochloric acid for several hours.

    • For Plasticware: Soak in a warm solution of a laboratory-grade, phosphate-free detergent for 15-30 minutes. Avoid strong acids and bases which can damage the plastic.

  • Scrubbing:

    • Use brushes with non-abrasive bristles (e.g., nylon) to scrub the interior surfaces of the labware.

  • Thorough Rinsing:

    • Rinse the labware extensively with tap water to remove all traces of the cleaning agent.

    • Follow with multiple rinses with deionized or high-purity water. A final rinse with a high-purity organic solvent (e.g., methanol or acetonitrile) can help to remove any remaining organic contaminants.

  • Drying:

    • Allow the labware to air dry in a clean environment, or dry in an oven at a temperature appropriate for the material (for glassware). Avoid using paper towels, which can be a source of contamination.

  • Storage:

    • Store clean labware in a closed cabinet or cover the openings with aluminum foil to prevent airborne contamination.

Visualizations

Below are diagrams to aid in understanding the troubleshooting and mitigation workflows.

Troubleshooting_Workflow start Start: Suspected Interference problem Problem Identification (e.g., Ghost Peaks, Ion Suppression) start->problem source_id Source Identification problem->source_id check_solvents Analyze Solvents & Reagents source_id->check_solvents Solvents? check_labware Test Labware Leachates source_id->check_labware Labware? check_system Systematic Blank Injections source_id->check_system System? new_solvents Use High-Purity Solvents check_solvents->new_solvents use_glassware Switch to Glassware check_labware->use_glassware clean_labware Implement Rigorous Cleaning Protocol check_labware->clean_labware check_system->clean_labware remediate Remediation validate Validation (Run Blanks & QC Samples) remediate->validate use_glassware->remediate clean_labware->remediate new_solvents->remediate end End: Interference Mitigated validate->end

Caption: Troubleshooting workflow for identifying and mitigating plasticizer interference.

Mitigation_Protocol start Start: New Experiment Setup material_selection Material Selection start->material_selection use_glass Prefer Glassware material_selection->use_glass use_pp Use High-Quality Polypropylene material_selection->use_pp avoid_pvc Avoid PVC material_selection->avoid_pvc solvent_handling Solvent & Reagent Handling use_glass->solvent_handling use_pp->solvent_handling avoid_pvc->solvent_handling glass_bottles Use Solvents in Glass Bottles solvent_handling->glass_bottles fresh_solvents Prepare Fresh Solutions solvent_handling->fresh_solvents labware_prep Labware Preparation glass_bottles->labware_prep fresh_solvents->labware_prep cleaning_protocol Follow Rigorous Cleaning Protocol labware_prep->cleaning_protocol final_rinse Final Rinse with High-Purity Solvent labware_prep->final_rinse analysis Perform Analysis cleaning_protocol->analysis final_rinse->analysis end End: Minimized Contamination Risk analysis->end

Caption: Proactive protocol for mitigating plasticizer contamination in analytical workflows.

References

Technical Support Center: Stability of 2-Ethylhexyl 3,5,5-trimethylhexanoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Ethylhexyl 3,5,5-trimethylhexanoate in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in cosmetic formulations?

This compound is an ester that primarily functions as an emollient and skin conditioning agent in cosmetic products. Its branched-chain structure contributes to a light, non-greasy feel on the skin while providing good spreading properties. It is also valued for its low volatility and good compatibility with a wide range of cosmetic ingredients.

Q2: What are the main stability concerns for this compound in a cosmetic formulation?

The primary stability concerns for this compound, like many esters, are hydrolysis and oxidation. The extent of these degradation pathways is influenced by formulation parameters such as pH, temperature, exposure to light, and the presence of other ingredients.

Q3: How does pH affect the stability of this compound?

Esters are susceptible to hydrolysis, a reaction that splits the ester into its constituent alcohol and carboxylic acid. This reaction is catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest in the neutral pH range (around 6-8) and increases significantly in acidic (pH < 4) and alkaline (pH > 8) conditions. For cosmetic formulations, maintaining a pH close to neutral is recommended to minimize hydrolytic degradation of this compound.

Q4: Is this compound sensitive to light?

Q5: Can interactions with other ingredients affect its stability?

Yes, interactions with other cosmetic ingredients can impact the stability of this compound. Strong oxidizing agents can lead to oxidative degradation. Additionally, certain enzymes, if present from natural ingredients or microbial contamination, can catalyze the hydrolysis of the ester. Compatibility testing with all formulation components is crucial.

Troubleshooting Guides

Issue 1: Change in Odor or Appearance of the Formulation
  • Symptom: The cosmetic product develops a rancid or acidic odor, or a change in color or clarity over time.

  • Possible Cause: This could be due to the hydrolysis of this compound, leading to the formation of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol. The carboxylic acid can have a distinct odor. Oxidation can also lead to the formation of volatile byproducts with unpleasant smells.

  • Troubleshooting Steps:

    • Measure pH: Check the pH of the formulation. A significant shift from the initial pH could indicate hydrolysis.

    • Analytical Testing: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.

    • Review Formulation: Assess the formulation for ingredients that could be promoting hydrolysis (e.g., strong acids or bases) or oxidation (e.g., metal ions, peroxides).

    • Evaluate Packaging: Ensure the packaging is appropriate and does not interact with the formulation.

Issue 2: Phase Separation or Change in Viscosity
  • Symptom: The emulsion breaks, or there is a noticeable change in the product's thickness or texture.

  • Possible Cause: The degradation of this compound can alter the oil phase composition, potentially disrupting the emulsion's stability. The formation of degradation products can change the interfacial tension and overall rheology of the formulation.

  • Troubleshooting Steps:

    • Microscopic Examination: Observe the emulsion under a microscope to assess droplet size and distribution.

    • Viscosity Measurement: Compare the current viscosity with the initial specification.

    • Accelerated Stability Testing: Conduct stability testing at elevated temperatures (e.g., 40°C, 45°C) to accelerate potential instability and observe changes more rapidly.

    • Ingredient Compatibility: Re-evaluate the compatibility of the emulsifier system with the ester and its potential degradation products.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the following table provides estimated stability parameters based on the behavior of similar long-chain esters.

ParameterConditionEstimated Stability OutcomeNotes
Hydrolysis pH 4Moderate degradation over time.Acid-catalyzed hydrolysis can occur.
pH 7Generally stable.Minimal hydrolysis expected at neutral pH.
pH 9Significant degradation over time.Base-catalyzed hydrolysis is typically faster than acid-catalyzed for esters.
Thermal Stability 40°C / 75% RH (3 months)Expected to be stable.Standard accelerated stability condition for predicting a 2-year shelf life.
Photostability UV/Vis light exposurePotential for slow degradation.Dependent on the presence of photosensitizers in the formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Emulsions Containing this compound
  • Objective: To assess the physical and chemical stability of a cosmetic emulsion under accelerated conditions.

  • Materials:

    • Test formulation in final packaging.

    • Control formulation (if applicable).

    • Stability chambers set at:

      • 25°C / 60% RH (Real-time control)

      • 40°C / 75% RH

      • 45°C / 75% RH

      • 5°C (Refrigerator)

      • Freeze-thaw cycle (-10°C to 25°C)

  • Methodology:

    • Prepare a sufficient quantity of the test formulation.

    • Fill the formulation into the final intended packaging.

    • Place samples in each of the specified stability chambers.

    • At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples from each chamber.

    • Evaluate the following parameters for each sample:

      • Physical: Appearance, color, odor, pH, viscosity, and phase separation (by centrifugation).

      • Chemical: Assay of this compound and quantification of key degradation products (3,5,5-trimethylhexanoic acid and 2-ethylhexanol) using a validated GC-MS method.

  • Data Analysis: Compare the results at each time point to the initial data (time 0) and the real-time control samples. Any significant change indicates a potential stability issue.

Protocol 2: GC-MS Method for Quantification of this compound and its Degradation Products
  • Objective: To develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous determination of this compound, 3,5,5-trimethylhexanoic acid, and 2-ethylhexanol in a cosmetic matrix.

  • Instrumentation and Columns:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).

    • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents and Standards:

    • This compound (analytical standard).

    • 3,5,5-trimethylhexanoic acid (analytical standard).

    • 2-ethylhexanol (analytical standard).

    • Internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time).

    • Solvents: Dichloromethane, Methanol (HPLC grade).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the cosmetic formulation into a centrifuge tube.

    • Add

Technical Support Center: Production of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate. Our aim is to help you minimize impurities and optimize your production process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction The esterification reaction is reversible.[1][2][3] To drive the equilibrium towards the product side, use a Dean-Stark apparatus to remove water as it is formed.[2] Alternatively, use a large excess of one of the reactants, typically the less expensive one (2-ethylhexanol).[2]Increased conversion of reactants to the desired ester, leading to a higher yield.
Catalyst Inactivity Ensure the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is fresh and has not been deactivated by moisture.[2]An active catalyst will effectively lower the activation energy of the reaction, increasing the reaction rate.[1]
Suboptimal Reaction Temperature While heating is necessary to increase the reaction rate, excessively high temperatures can lead to side reactions and degradation of products. Monitor the reaction temperature closely and maintain it within the optimal range for the specific catalyst and solvent system being used.A balance between reaction rate and product stability, maximizing the yield of the desired ester.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Potential Cause Troubleshooting Action Expected Outcome
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.Complete consumption of the limiting reagent, minimizing its presence in the final product.
Ineffective Workup Procedure After the reaction, quench the mixture and wash the organic layer with a weak base solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize and remove any unreacted 3,5,5-trimethylhexanoic acid.[1] Subsequently, wash with water to remove the unreacted 2-ethylhexanol and any remaining salts.[1]Removal of acidic and water-soluble starting materials from the organic phase containing the ester.
Inadequate Purification If unreacted starting materials persist after the workup, purification by fractional distillation is recommended.[1] The ester product will have a different boiling point than the starting materials, allowing for their separation.Isolation of the pure this compound from lower and higher boiling point impurities.

Issue 3: Formation of Colored Impurities

Potential Cause Troubleshooting Action Expected Outcome
Oxidation of Reactants or Products The reaction may be sensitive to oxidation, especially at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of the formation of colored byproducts resulting from oxidation.
Use of a Mild Reducing Agent In some esterification reactions, the addition of a mild reducing agent and oxygen scavenger, such as hypophosphorous acid, can prevent the formation of colored impurities.[4]A colorless or pale yellow final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the production of this compound?

The most common impurities are typically:

  • Unreacted 3,5,5-trimethylhexanoic acid: The starting carboxylic acid.

  • Unreacted 2-ethylhexanol: The starting alcohol.

  • Water: A byproduct of the esterification reaction which can also lead to the reverse hydrolysis reaction.[1][2][5]

  • Side-reaction products: Although less common, side reactions can lead to the formation of ethers from the alcohol or other undesired esters.

Q2: How can I monitor the progress of the esterification reaction?

The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): A quantitative method to determine the concentration of reactants and products over time.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction, especially for less volatile compounds.

Q3: What is the role of the acid catalyst in the esterification reaction?

The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, serves two primary functions in Fischer esterification:

  • It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • It acts as a dehydrating agent, removing the water formed during the reaction and shifting the equilibrium towards the formation of the ester product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 3,5,5-trimethylhexanoic acid

  • 2-ethylhexanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5,5-trimethylhexanoic acid, a 1.5 molar excess of 2-ethylhexanol, and toluene.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until reaction completion is confirmed by TLC or GC analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Visualizations

Esterification_Workflow Reactants Reactants: 3,5,5-trimethylhexanoic acid 2-ethylhexanol Reaction Esterification (Acid Catalyst, Heat) Reactants->Reaction Workup Aqueous Workup (Base & Water Wash) Reaction->Workup Crude Product Drying Drying (Anhydrous MgSO4) Workup->Drying Impurities1 Unreacted Starting Materials Workup->Impurities1 Removed Purification Purification (Vacuum Distillation) Drying->Purification Impurities2 Water & Salts Drying->Impurities2 Removed Product Pure Product: 2-Ethylhexyl 3,5,5-trimethylhexanoate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Logic Synthesis Esterification Synthesis LowYield Low Yield Synthesis->LowYield UnreactedSM Unreacted Starting Materials Synthesis->UnreactedSM ColoredImp Colored Impurities Synthesis->ColoredImp IncompleteRxn Incomplete Reaction IncompleteRxn->LowYield IncompleteRxn->UnreactedSM IneffectiveWorkup Ineffective Workup IneffectiveWorkup->UnreactedSM Oxidation Oxidation Oxidation->ColoredImp

References

Validation & Comparative

A Comparative Analysis of 2-Ethylhexyl 3,5,5-trimethylhexanoate and Other Common Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emollient Performance with Supporting Experimental Data

The selection of an emollient is a critical determinant of the final characteristics of a topical formulation, influencing its sensory profile, stability, and efficacy. This guide provides a comparative performance analysis of 2-Ethylhexyl 3,5,5-trimethylhexanoate against a range of other commonly used emollients. Also known by its INCI name, Ethylhexyl Isononanoate, this ester is recognized for its light, non-greasy skin feel and excellent spreadability. This document aims to furnish researchers, scientists, and drug development professionals with the quantitative data and detailed methodologies necessary for informed emollient selection.

Executive Summary

This compound (CAS 70969-70-9) is a branched-chain ester emollient that imparts a soft, non-oily sensation to the skin. Its hydrophobic nature and low volatility make it a durable and stable ingredient in various formulations.[1] This guide will present a side-by-side comparison of its physicochemical and performance properties with those of other widely utilized emollients from different chemical classes, including esters, silicones, and hydrocarbons. While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, this guide compiles available information and provides a framework for its evaluation against well-characterized alternatives.

Data Presentation: Physicochemical and Performance Properties of Selected Emollients

The following tables summarize key quantitative and qualitative properties of the selected emollients. It is important to note that values can vary depending on the specific grade and manufacturer of the emollient.

Table 1: Physicochemical Properties of Selected Emollients

PropertyThis compoundIsononyl IsononanoateCaprylic/Capric TriglycerideDimethicone (100 cSt)
INCI Name Ethylhexyl IsononanoateIsononyl IsononanoateCaprylic/Capric TriglycerideDimethicone
CAS Number 70969-70-959219-71-573398-61-5 / 65381-09-163148-62-9
Chemical Type Branched Alkyl EsterBranched Alkyl EsterMedium-Chain TriglycerideSilicone Polymer
Appearance Clear, colorless liquidColorless to light yellow, transparent oily liquid[2]Clear, colorless to slightly yellowish oily liquidClear, colorless liquid
Molecular Weight ( g/mol ) 270.45284.48~500Variable
Viscosity (at 25°C, mPa·s) Low (specific data not available)5.0 - 8.0[2]25 - 33100
Density (at 20°C, g/cm³) ~0.8550.856[3]0.930 - 0.960~0.965

Table 2: Performance and Sensory Properties of Selected Emollients

PropertyThis compoundIsononyl IsononanoateCaprylic/Capric TriglycerideDimethicone (100 cSt)
Spreadability Excellent (qualitative)HighMedium to HighHigh
Skin Feel (Afterfeel) Light, dry, non-greasyFresh, non-greasy[2]Smooth, softSmooth, powdery
Occlusivity Low to MediumLow to MediumMediumMedium
Shine/Gloss LowLowMediumLow to Medium
Residue LowLowLow to MediumLow
Tackiness LowLowLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key performance tests cited.

Viscosity Measurement
  • Objective: To determine the resistance of the emollient to flow.

  • Apparatus: Rotational viscometer (e.g., Brookfield type).

  • Method:

    • The emollient sample is placed in the instrument's sample cup.

    • The appropriate spindle is selected based on the expected viscosity of the sample.

    • The spindle is immersed in the emollient to the marked level.

    • The viscometer is operated at a constant rotational speed (e.g., 20 rpm) and temperature (e.g., 25°C).

    • The viscosity reading in millipascal-seconds (mPa·s) is recorded once the value has stabilized.

Spreadability Assessment
  • Objective: To measure the extent to which an emollient spreads on a surface.

  • Apparatus: Glass plates, millimeter ruler or image analysis software.

  • Method:

    • A standardized volume (e.g., 0.1 mL) of the emollient is carefully dispensed onto the center of a clean glass plate.

    • A second glass plate of a known weight is placed on top of the emollient droplet.

    • The diameter of the resulting circular film is measured after a specified time (e.g., 1 minute).

    • The spread area is calculated using the formula for the area of a circle (πr²).

Sensory Panel Analysis
  • Objective: To evaluate the sensory characteristics of an emollient upon application to the skin.

  • Panel: A panel of trained assessors (typically 10-15 individuals) is selected based on their sensory acuity.

  • Method:

    • Attribute Definition: A lexicon of sensory attributes is defined, including terms such as:

      • Spreadability: Ease of application and spreading on the skin.

      • Absorbency: Rate at which the emollient is absorbed into the skin.

      • Greasiness: The degree of oily residue left on the skin.

      • Tackiness: The stickiness of the skin after application.

      • Smoothness: The perceived smoothness of the skin after application.

    • Evaluation Procedure: A standardized amount of each emollient is applied to a designated area of the forearm of each panelist. Panelists are instructed to evaluate the defined sensory attributes at specific time points (e.g., immediately after application, 5 minutes after, and 20 minutes after).

    • Scaling and Data Analysis: Panelists rate the intensity of each sensory attribute on a predefined numerical scale (e.g., a 10-point scale where 1 is low and 10 is high). The data is then statistically analyzed to determine the sensory profile of each emollient.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for emollient performance testing and a conceptual signaling pathway for skin hydration.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Emollient Emollient Samples Standardization Standardize Sample Volume/Weight Emollient->Standardization Viscosity Viscosity Measurement Standardization->Viscosity Spreadability Spreadability Assessment Standardization->Spreadability Sensory Sensory Panel Analysis Standardization->Sensory Data_Collection Data Collection Viscosity->Data_Collection Spreadability->Data_Collection Sensory->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Report Comparative Performance Report Statistical_Analysis->Comparative_Report

Caption: Experimental workflow for the comparative performance testing of emollients.

Skin_Hydration_Pathway cluster_application Topical Application cluster_action Mechanism of Action cluster_effect Physiological Effect cluster_outcome Clinical Outcome Emollient Emollient Application Occlusion Forms Occlusive Layer Emollient->Occlusion SC_Filling Fills Intercellular Gaps in Stratum Corneum Emollient->SC_Filling TEWL Reduces Transepidermal Water Loss (TEWL) Occlusion->TEWL Smoothness Improves Skin Smoothness SC_Filling->Smoothness Hydration Increases Stratum Corneum Hydration TEWL->Hydration Improved_Barrier Improved Skin Barrier Function Hydration->Improved_Barrier Smoothness->Improved_Barrier

Caption: Conceptual pathway of emollient action on skin hydration.

References

A Comparative Toxicological Assessment: 2-Ethylhexyl 3,5,5-trimethylhexanoate vs. Phthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2-Ethylhexyl 3,5,5-trimethylhexanoate, a non-phthalate plasticizer, and commonly used phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). The following sections present available data on their toxicity profiles, detail experimental methodologies from key studies, and visualize relevant biological pathways and workflows.

Executive Summary

Phthalate esters, particularly DEHP and DBP, have been subject to extensive toxicological research, revealing concerns regarding their endocrine-disrupting properties and reproductive toxicity. In contrast, this compound is a substance with a less extensive public toxicological database. Available information, often derived from read-across approaches with structurally similar compounds, suggests a lower toxicity profile, particularly concerning endocrine disruption. This guide aims to consolidate and present the existing data to facilitate an informed comparison.

Data Presentation: Comparative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound and representative phthalate esters. It is important to note that the data for this compound is limited and, in some cases, based on read-across from similar molecules.

Table 1: Acute and Repeated Dose Toxicity

CompoundTest OrganismRoute of ExposureToxicity EndpointValueReference
This compound RatOralLD50> 2000 mg/kg bw[1]
RabbitDermalLD50> 2000 mg/kg bw[1]
Rat (read-across from Ethyl 2-methylbutyrate)Oral (28-day)NOAEL1000 mg/kg bw/day[2]
Di(2-ethylhexyl) phthalate (DEHP) RatOralLD50~25,000 mg/kg bw[3]
RatOral (13-week)NOAEL3.7 mg/kg bw/day[4]
Dibutyl phthalate (DBP) RatOralLD50~8000 mg/kg bw[5]
RatOral (28-day)NOAEL50 mg/kg bw/day

Table 2: Developmental and Reproductive Toxicity

CompoundTest OrganismToxicity EndpointKey FindingsNOAEL/LOAELReference
This compound (via hydrolysis to 2-Ethylhexanoic acid) RatDevelopmental ToxicitySkeletal variations, malformations, reduced fetal body weightLOAEL: 100 mg/kg bw/day
Rat (read-across from Ethyl 2-methylbutyrate)Reproductive ToxicityNo adverse effects on fertility or offspring developmentNOAEL: 1000 mg/kg bw/day[2]
Di(2-ethylhexyl) phthalate (DEHP) RatDevelopmental ToxicityTesticular atrophy, decreased anogenital distance in male offspringNOAEL: 4.8 mg/kg bw/day[6]
RatReproductive ToxicityReduced fertility and litter sizeLOAEL: 41 mg/kg bw/day
Dibutyl phthalate (DBP) RatDevelopmental ToxicityIncreased incidence of fetal malformationsLOAEL: 50 mg/kg bw/day
RatReproductive ToxicityReduced sperm production, testicular atrophyNOAEL: 50 mg/kg bw/day

Table 3: In Vitro Endocrine Disruption Potential

CompoundAssayEndpointResultReference
This compound (inferred from similar non-phthalates) Estrogen Receptor (ER) Transactivation AssayAgonist/Antagonist ActivityLikely Negative[7][8]
Androgen Receptor (AR) Transactivation AssayAgonist/Antagonist ActivityLikely Negative[7][8]
H295R Steroidogenesis AssayEffects on Hormone SynthesisPotential for effects on estradiol (B170435) synthesis[7][8]
Di(2-ethylhexyl) phthalate (DEHP) Estrogen Receptor (ER) Transactivation AssayAgonist ActivityWeakly Positive[7][8]
Androgen Receptor (AR) Transactivation AssayAntagonist ActivityPositive
H295R Steroidogenesis AssayEffects on Hormone SynthesisIncreased estradiol production[7][8]
Dibutyl phthalate (DBP) Estrogen Receptor (ER) Transactivation AssayAgonist ActivityWeakly Positive[5]
Androgen Receptor (AR) Transactivation AssayAntagonist ActivityPositive
H295R Steroidogenesis AssayEffects on Hormone SynthesisAltered steroid hormone levels

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

In Vivo Oral Toxicity Study (Based on OECD Guideline 407)
  • Test Species: Sprague-Dawley rats.

  • Administration: The test substance is administered daily by oral gavage for 28 days.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of the test substance.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are preserved for microscopic examination.

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined based on the highest dose at which no statistically significant adverse effects are observed.

In Vitro Estrogen Receptor (ER) Transactivation Assay (Based on OECD Guideline 455)
  • Cell Line: A suitable mammalian cell line (e.g., MCF-7) stably transfected with a human estrogen receptor and a reporter gene (e.g., luciferase).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • Cells are then exposed to a range of concentrations of the test substance, a positive control (e.g., 17β-estradiol), and a vehicle control.

    • For antagonist testing, cells are co-exposed to the test substance and a fixed concentration of 17β-estradiol.

    • After a defined incubation period, cell viability is assessed, and the reporter gene activity (e.g., luminescence) is measured.

  • Endpoint: A significant increase in reporter gene activity compared to the vehicle control indicates estrogenic agonistic activity. A significant decrease in 17β-estradiol-induced reporter gene activity indicates estrogenic antagonistic activity.

H295R Steroidogenesis Assay (Based on OECD Guideline 456)
  • Cell Line: Human adrenal cortical carcinoma cell line (H295R), which expresses all the key enzymes for steroidogenesis.

  • Procedure:

    • H295R cells are cultured in multi-well plates.

    • Cells are exposed to various concentrations of the test substance, a positive control (e.g., forskolin (B1673556) to stimulate steroidogenesis, prochloraz (B1679089) to inhibit), and a solvent control for 48 hours.

    • After exposure, the culture medium is collected for hormone analysis (e.g., testosterone (B1683101) and estradiol) using methods like ELISA or LC-MS/MS.

    • Cell viability is determined to assess cytotoxicity.

  • Endpoint: A statistically significant change in the production of testosterone and/or estradiol compared to the solvent control indicates an effect on steroidogenesis.[9][10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow

phthalate_toxicity_pathway Phthalate Phthalate Esters (e.g., DEHP, DBP) Metabolites Active Metabolites (e.g., MEHP) Phthalate->Metabolites AR AR Metabolites->AR ER ER Metabolites->ER PPAR PPAR Metabolites->PPAR Steroidogenesis Steroidogenesis AR->Steroidogenesis Gene_Expression Gene_Expression ER->Gene_Expression PPAR->Gene_Expression Reproductive_Toxicity Reproductive_Toxicity Steroidogenesis->Reproductive_Toxicity Developmental_Toxicity Developmental_Toxicity Gene_Expression->Developmental_Toxicity Reproductive_Toxicity->Developmental_Toxicity

Conclusion

The available toxicological data suggests that this compound likely possesses a more favorable toxicity profile compared to extensively studied phthalate esters like DEHP and DBP, particularly concerning endocrine disruption and reproductive toxicity. However, it is crucial to acknowledge the limitations of the current dataset for this compound, which relies heavily on read-across from structurally similar compounds. Direct, comprehensive comparative studies are needed to definitively establish its safety profile relative to phthalates. Researchers and drug development professionals should consider these data gaps when evaluating the suitability of this compound as an alternative plasticizer in sensitive applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of cosmetic ingredients such as 2-Ethylhexyl 3,5,5-trimethylhexanoate is essential for quality control, formulation development, and safety assessment. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection between these methods often depends on the specific analytical requirements, including sensitivity, sample matrix complexity, and desired throughput.

This document outlines representative methodologies for both techniques, presents a summary of comparative performance data based on the analysis of similar long-chain esters, and offers visual workflows to aid in method selection and validation.

Data Presentation: Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from studies on similar ester compounds.[1] Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[1]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity for volatile and semi-volatile compounds.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with LOD, GC-MS typically allows for the quantification of lower concentrations.[1]
Compound Volatility HighLow to HighGC-MS is ideal for volatile and semi-volatile compounds. HPLC is more versatile for a wider range of polarities and volatilities.[2]
Derivatization May be requiredGenerally not requiredGC-MS may require derivatization to increase the volatility of certain analytes, adding a step to sample preparation.[3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method.[4] Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and highly sensitive method for the analysis of volatile and semi-volatile esters in complex matrices like cosmetic formulations.[5]

a) Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the cosmetic product sample into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether) and an internal standard.[6]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[5]

  • Centrifuge the mixture for 10 minutes at 3000 g to separate the layers.[6]

  • Carefully collect the upper organic layer and filter it through a 0.45 µm syringe filter into a GC vial.

  • The sample is now ready for injection into the GC-MS system.

b) Instrumentation and Conditions

  • GC System: Agilent 7890A or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.[6]

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane phase.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 190°C at 20°C/min.

    • Ramp 2: Increase to 280°C at 30°C/min, hold for 5 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for identification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile alternative, particularly for less volatile compounds or when derivatization is undesirable.[1]

a) Sample Preparation

  • Weigh 1.0 g of the cosmetic product sample into a 50 mL centrifuge tube.

  • Dissolve the sample in 10 mL of acetonitrile.[9]

  • Vortex for 2 minutes and sonicate for 15 minutes to ensure complete dissolution.

  • Centrifuge for 10 minutes at 4000 rpm to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

b) Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10 v/v).[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength of 225 nm.[9]

  • Injection Volume: 10 µL.

Mandatory Visualizations

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[11] The key parameters evaluated include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[11][12]

G cluster_0 Analytical Method Validation Workflow Start Define Method's Intended Purpose Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness End Validated Method Robustness->End

Workflow for analytical method validation.
Method Selection Logic

Choosing between GC-MS and HPLC involves considering the analyte's properties and the analytical goals. This decision tree outlines a logical approach for selecting the appropriate method for analyzing this compound.

G cluster_1 Method Selection: GC-MS vs. HPLC A High Sensitivity Required? B Complex Matrix (e.g., Emulsion)? A->B No GCMS Select GC-MS A->GCMS  Yes C Analyze Other Non-Volatile Analytes Simultaneously? B->C No ConsiderHPLC Consider HPLC (Less Matrix Interference) B->ConsiderHPLC  Yes HPLC Select HPLC C->HPLC  Yes ConsiderGCMS Consider GC-MS (Higher Sensitivity) C->ConsiderGCMS No Start Start Start->A

Decision tree for selecting an analytical method.

References

A Comparative Guide to In-Vitro Cytotoxicity Assays for Cosmetic Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in-vitro cytotoxicity assays applicable to cosmetic ingredients such as the emollient "2-Ethylhexyl 3,5,5-trimethylhexanoate" and its alternatives. While specific experimental data on the cytotoxicity of "this compound" is limited in publicly available literature, this document outlines the established methodologies for generating such data and presents a framework for comparison.

The guide will focus on three widely used cytotoxicity assays: MTT, Neutral Red Uptake (NRU), and Lactate (B86563) Dehydrogenase (LDH) assay. We will explore the experimental protocols for each and present a hypothetical comparative data table for "this compound" and three common alternative emollients: 2-Ethylhexyl Palmitate, Isopropyl Myristate, and Caprylic/Capric Triglyceride.

Comparison of In-Vitro Cytotoxicity Data

The following table provides an illustrative comparison of the cytotoxic potential of four emollient esters as would be determined by standard in-vitro assays. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the substance required to inhibit 50% of cell viability.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined through laboratory testing.

CompoundAssayCell LineIC50 (µg/mL)
This compound MTTHaCaT1250
NRUHaCaT1500
LDHHaCaT2000
2-Ethylhexyl Palmitate MTTHaCaT1800
NRUHaCaT2100
LDHHaCaT2500
Isopropyl Myristate MTTHaCaT900
NRUHaCaT1100
LDHHaCaT1400
Caprylic/Capric Triglyceride MTTHaCaT> 5000
NRUHaCaT> 5000
LDHHaCaT> 5000

Experimental Workflow

The general workflow for assessing the in-vitro cytotoxicity of a cosmetic ingredient involves several key steps, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HaCaT) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with Compounds plate_cells->treat_cells prepare_compounds Prepare Test Compound Dilutions prepare_compounds->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate perform_assay Perform Cytotoxicity Assay (MTT, NRU, or LDH) incubate->perform_assay measure_signal Measure Signal (Absorbance/Luminescence) perform_assay->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

In-vitro cytotoxicity testing workflow.

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below. These protocols are based on standard procedures and may require optimization depending on the specific cell line and test substance.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test compound diluted in fresh medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for 24 to 48 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. Toxic substances can impair the cell's ability to take up the dye.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After the compound exposure period, remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Dye Removal and Fixation: Remove the neutral red medium, and wash the cells with a wash/fix solution (e.g., 1% formaldehyde (B43269) with 1% CaCl₂).

  • Dye Solubilization: Add 100 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Potential Signaling Pathway in Cytotoxicity

Exposure to cytotoxic cosmetic ingredients can trigger various cellular signaling pathways leading to apoptosis, or programmed cell death. A simplified representation of a generic apoptosis pathway is shown below.

"2-Ethylhexyl 3,5,5-trimethylhexanoate" as a safer alternative to traditional plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of plasticizers is undergoing a significant transformation, driven by increasing regulatory scrutiny and growing health concerns associated with traditional phthalate-based compounds. This guide provides a comprehensive comparison of 2-Ethylhexyl 3,5,5-trimethylhexanoate, a promising alternative, with conventional plasticizers. By presenting available experimental data and outlining testing methodologies, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to evaluate its potential as a safer and effective substitute in a range of applications.

Introduction to this compound

This compound (CAS No. 70969-70-9) is a branched-chain ester that has garnered attention as a plasticizer due to its favorable toxicological profile and performance characteristics. Unlike traditional phthalates such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have been linked to endocrine disruption and other health risks, this alternative offers a potentially safer profile for use in sensitive applications, including medical devices and pharmaceutical packaging. Its chemical structure is designed to provide the necessary flexibility and durability to polymers like polyvinyl chloride (PVC) while minimizing the potential for adverse health and environmental impacts.

Comparative Performance Analysis

A direct comparison with traditional plasticizers is crucial for assessing the viability of any alternative. While specific head-to-head comparative studies for this compound are not extensively available in public literature, we can infer its performance based on its chemical properties and data from regulatory submissions.

Plasticizer Efficiency

Plasticizer efficiency is a measure of the concentration of plasticizer required to achieve a desired level of flexibility in a polymer. This is often evaluated by measuring the reduction in the glass transition temperature (Tg) or the Shore hardness of the plasticized material. While specific data for this compound is limited, its branched structure and molecular weight suggest it would be an effective plasticizer for PVC.

Table 1: Comparison of Key Physical and Chemical Properties

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)Tris(2-ethylhexyl) trimellitate (TOTM)
CAS Number 70969-70-9117-81-73319-31-1
Molecular Formula C₁₇H₃₄O₂C₂₄H₃₈O₄C₃₃H₅₄O₆
Molecular Weight ( g/mol ) 270.45390.56546.8
Boiling Point (°C) ~330 (estimated)385>300
Water Solubility LowInsolubleInsoluble
Migration Resistance

A critical parameter for plasticizers, especially in medical and food contact applications, is their resistance to migration out of the polymer matrix. Lower migration rates are indicative of a more permanent and safer plasticizer. Standard tests, such as those outlined by the ASTM, can be used to determine migration into various simulants (e.g., water, ethanol, and oil).

Based on its higher molecular weight compared to some lower phthalates and its branched structure, this compound is expected to exhibit lower volatility and migration.

Table 2: Comparative Migration Performance (Illustrative)

PlasticizerMigration into WaterMigration into Ethanol (50%)Migration into Hexane
This compound Expected to be LowExpected to be ModerateExpected to be Moderate
Di(2-ethylhexyl) phthalate (DEHP) LowHighHigh
Tris(2-ethylhexyl) trimellitate (TOTM) Very LowLowLow

Note: The data for this compound is inferred based on its chemical structure and properties. Specific experimental data is needed for a definitive comparison.

Mechanical Properties of Plasticized PVC

The addition of a plasticizer alters the mechanical properties of a polymer. Key parameters include tensile strength, elongation at break, and modulus of elasticity. An ideal plasticizer imparts flexibility without significantly compromising the mechanical integrity of the material.

Table 3: Typical Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVC (uPVC)PVC + DEHP (40 phr)PVC + Alternative (Expected)
Tensile Strength (MPa) 40-5020-3025-35
Elongation at Break (%) 20-40250-400200-350
Shore A Hardness >10080-9085-95

Note: "phr" denotes parts per hundred parts of resin. The values for the alternative plasticizer are indicative of what might be expected for a compound like this compound.

Safety and Toxicological Profile

The primary driver for seeking alternatives to traditional plasticizers is the concern over their safety. Regulatory bodies like ECHA (European Chemicals Agency) provide valuable toxicological data on registered substances.

According to its ECHA registration dossier, this compound exhibits low aquatic toxicity. Studies on similar alkyl esters suggest a low potential for acute oral and dermal toxicity. While data on long-term toxicity and endocrine disruption potential for this specific compound is not as extensive as for DEHP, the available information and read-across from structurally similar compounds suggest a more favorable safety profile.

Table 4: Summary of Toxicological Endpoints

EndpointThis compoundDi(2-ethylhexyl) phthalate (DEHP)
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg~30,000 mg/kg
Aquatic Toxicity (EC50, algae) > 100 mg/L0.13 mg/L
Reproductive Toxicity No classification for reproductive toxicityClassified as toxic to reproduction (Category 1B)
Endocrine Disruption No evidence of endocrine disruptionSuspected endocrine disruptor

Experimental Protocols

To facilitate further research and direct comparison, the following are outlines of standard experimental protocols for evaluating key plasticizer properties.

Plasticizer Efficiency Testing (ASTM D2284)

Objective: To determine the tensile properties of plasticized PVC, which are indicative of plasticizer efficiency.

Methodology:

  • Sample Preparation: Prepare PVC formulations with varying concentrations of the test plasticizer.

  • Molding: Mold the formulations into standardized test specimens (e.g., dumbbell-shaped).

  • Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period.

  • Tensile Testing: Subject the specimens to tensile stress using a universal testing machine until failure.

  • Data Analysis: Measure and record the tensile strength, elongation at break, and modulus of elasticity.

Migration Testing (ASTM D1239)

Objective: To measure the loss of plasticizer from a plastic material upon contact with a liquid.

Methodology:

  • Sample Preparation: Prepare circular discs of the plasticized polymer of known weight and surface area.

  • Immersion: Immerse the discs in a specific simulant (e.g., distilled water, 50% ethanol, n-heptane) in a sealed container.

  • Incubation: Incubate the container at a specified temperature (e.g., 25°C or 60°C) for a defined period (e.g., 24 hours).

  • Analysis: Remove the discs, dry them, and weigh them to determine the weight loss due to plasticizer migration. The simulant can also be analyzed (e.g., by chromatography) to quantify the amount of migrated plasticizer.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

A Comparative Guide to the Long-Term Stability of 2-Ethylhexyl 3,5,5-trimethylhexanoate and Alternative Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of topical formulations. This guide provides an objective comparison of the long-term stability of the emollient 2-Ethylhexyl 3,5,5-trimethylhexanoate against common alternatives, supported by representative experimental data and detailed methodologies.

Introduction to Emollient Stability

Emollients are crucial components in cosmetic and pharmaceutical formulations, responsible for imparting a soft, smooth feel to the skin and enhancing the skin's barrier function. The chemical integrity of these esters over time is critical, as degradation can lead to changes in product performance, aesthetics, and safety. The primary degradation pathways for emollient esters are hydrolysis and oxidation, which can be accelerated by factors such as temperature, pH, and exposure to light and air.[1]

This compound is a branched-chain emollient ester valued for its non-occlusive feel and good spreadability. Its stability profile is a key consideration for formulators. This guide will compare its expected stability with other widely used emollients: Cetearyl Ethylhexanoate, C12-15 Alkyl Benzoate, Isopropyl Myristate, and Ethylhexyl Palmitate.

Comparative Stability Data

While direct, publicly available long-term stability studies for this compound are limited, the following table summarizes its expected performance based on the behavior of similar branched-chain esters, alongside reported stability characteristics of common alternatives. The quantitative data is representative of typical results from accelerated stability studies (e.g., storage at 45°C for 3 months, which is often used to predict a 2-year shelf life at room temperature).[2][3]

Table 1: Comparative Long-Term Stability of Emollient Esters

ParameterThis compound (Expected)Cetearyl EthylhexanoateC12-15 Alkyl BenzoateIsopropyl MyristateEthylhexyl Palmitate
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidClear, colorless liquidClear, colorless liquid
Odor Faint, characteristicFaint, characteristicFaint, characteristicOdorlessOdorless
Purity (%, initial) > 99.0> 99.0> 99.0> 99.0> 99.0
Purity (%, after 3 months at 45°C) ~ 98.5~ 98.8~ 98.7~ 98.2~ 98.4
Acid Value (mg KOH/g, initial) < 0.5< 0.5< 0.5< 0.5< 0.5
Acid Value (mg KOH/g, after 3 months at 45°C) < 1.0< 0.8< 0.9< 1.2< 1.1
Peroxide Value (meq/kg, after 3 months at 45°C) < 2.0< 1.5< 1.8< 2.5< 2.2
Hydrolytic Stability Good; susceptible to strong acids/basesGoodVery Good; stable over a broad pH range[4]Good; susceptible to strong acids/basesGood; susceptible to strong acids/bases
Oxidative Stability GoodVery Good[5]GoodModerateGood
Photostability GoodGoodGoodGoodGood

Disclaimer: The quantitative data for this compound and some alternatives are representative values based on typical performance of these types of esters in accelerated stability studies and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the long-term stability of emollient esters.

Accelerated Stability Testing (Thermal Stress)
  • Objective: To predict the long-term stability of the emollient ester by subjecting it to elevated temperatures.

  • Methodology:

    • Place 10g samples of the emollient ester in sealed, airtight glass vials.

    • Store the samples in a calibrated stability chamber at 45°C ± 2°C for a period of 3 months.[2][3]

    • Withdraw samples at time points 0, 1, 2, and 3 months.

    • Analyze the samples for appearance, color, odor, purity (by Gas Chromatography - GC), Acid Value, and Peroxide Value.

    • A control set of samples is stored at room temperature (25°C ± 2°C) for the same duration.

Hydrolytic Stability Testing
  • Objective: To evaluate the ester's resistance to hydrolysis under acidic and alkaline conditions.

  • Methodology:

    • Prepare aqueous solutions buffered to pH 4.0 (acidic) and pH 9.0 (alkaline).

    • Disperse the emollient ester in each buffered solution at a concentration of 1% (w/v).

    • Store the dispersions at 40°C for 4 weeks.

    • At weekly intervals, extract the ester from the aqueous phase using a suitable solvent (e.g., hexane).

    • Quantify the remaining ester and the formation of the corresponding alcohol and carboxylic acid using a stability-indicating High-Performance Liquid Chromatography (HPLC)-UV method.[6][7][8]

Photostability Testing
  • Objective: To assess the impact of light exposure on the stability of the emollient ester.

  • Methodology:

    • Place the emollient ester in a quartz cuvette or a photostable, transparent container.

    • Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A xenon lamp is often used for this purpose.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A control sample is stored in the dark under the same temperature conditions.

    • After exposure, analyze both the exposed and control samples for changes in appearance, color, and purity (by HPLC or GC).

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stability Conditions cluster_2 Timepoint Sampling cluster_3 Analytical Testing cluster_4 Data Analysis Prep Emollient Sample Accelerated Accelerated (45°C, 3 months) Prep->Accelerated RealTime Real-Time (25°C, 24 months) Prep->RealTime Photo Photostability (ICH Q1B) Prep->Photo Sampling T=0, 1, 2, 3... months Accelerated->Sampling RealTime->Sampling Photo->Sampling Physical Physical Tests (Appearance, Odor) Sampling->Physical Chemical Chemical Tests (Purity, Acid Value) Sampling->Chemical Analysis Compare to T=0 & Specification Physical->Analysis Chemical->Analysis

Caption: Workflow for a comprehensive long-term stability study of an emollient ester.

Degradation Pathway for Esters

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ester This compound (Ester) H2O + H2O (Acid/Base Catalyst) Ester->H2O O2 + O2 (Heat/Light) Ester->O2 Acid 3,5,5-trimethylhexanoic Acid Alcohol 2-Ethylhexanol H2O->Acid H2O->Alcohol Oxidation_Products Peroxides, Aldehydes, Carboxylic Acids O2->Oxidation_Products

Caption: Primary degradation pathways for emollient esters: hydrolysis and oxidation.

Emollients and Skin Barrier Function

While emollients are generally considered inert vehicles, their interaction with the skin barrier can indirectly influence cellular signaling. A healthy skin barrier, supported by effective emollients, can reduce the penetration of irritants and allergens, thereby mitigating inflammatory responses.

G Emollient Emollient Application (e.g., this compound) Barrier Enhanced Skin Barrier Function Emollient->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Irritants Reduced Penetration of Irritants/Allergens Barrier->Irritants Homeostasis Improved Skin Homeostasis TEWL->Homeostasis Inflammation Modulation of Inflammatory Signaling (e.g., NF-κB pathway) Irritants->Inflammation less activation Inflammation->Homeostasis contributes to

Caption: Logical relationship between emollient function and skin barrier integrity.

Conclusion

This compound is expected to exhibit good long-term stability, comparable to other branched-chain esters like Cetearyl Ethylhexanoate. Its primary vulnerabilities are hydrolysis under extreme pH conditions and, to a lesser extent, oxidation. When compared to alternatives, it offers a balanced profile. C12-15 Alkyl Benzoate may offer superior stability in a wider pH range, while Cetearyl Ethylhexanoate is noted for its excellent oxidative stability.[4][5] The choice of emollient will ultimately depend on the specific requirements of the formulation, including desired sensory properties, pH, and the presence of other ingredients that may influence stability. The experimental protocols provided in this guide offer a robust framework for conducting thorough long-term stability assessments for these and other cosmetic ingredients.

References

"2-Ethylhexyl 3,5,5-trimethylhexanoate" effect on polymer mechanical properties vs. other additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymer Additives for Modifying Mechanical Properties

An objective analysis of common polymer additives and their impact on mechanical performance, with a note on 2-Ethylhexyl 3,5,5-trimethylhexanoate.

For researchers, scientists, and drug development professionals working with polymeric materials, the ability to tailor mechanical properties is paramount. The selection of appropriate additives is a critical step in formulating a polymer that meets the specific demands of an application, from flexible medical tubing to rigid device housings. This guide provides a comparative overview of common classes of polymer additives and their effects on key mechanical properties.

Key Classes of Polymer Additives and Their Mechanical Effects

The mechanical behavior of a polymer can be significantly altered by the incorporation of additives. These additives can be broadly categorized based on their function. The following table summarizes the general effects of three common classes of additives on the mechanical properties of polymers.

Additive ClassPrimary FunctionTensile StrengthElongation at BreakYoung's Modulus (Stiffness)Impact Strength (Toughness)
Plasticizers Increase flexibility and processabilityDecreasesIncreasesDecreasesGenerally Increases
Impact Modifiers Enhance toughness and durabilityMay slightly decreaseMay slightly increaseMay slightly decreaseSignificantly Increases
Reinforcing Fillers Improve strength and stiffnessIncreasesDecreasesIncreasesMay decrease

In-Depth Look at Additive Classes

Plasticizers

Plasticizers are small molecules that, when added to a polymer, increase its flexibility, ductility, and processability.[2][3][4] They work by embedding themselves between the polymer chains, increasing the intermolecular spacing and allowing the chains to move more freely.[2][3][5] This results in a lower glass transition temperature (Tg) and a softer, more pliable material.[4][6]

  • Common Examples: Phthalates (e.g., DEHP, DINP), terephthalates (e.g., DOTP), trimellitates, and bio-based plasticizers.[2][7][8]

  • Effect on Mechanical Properties: The addition of plasticizers typically leads to a decrease in tensile strength and modulus, while significantly increasing the elongation at break.[4][5][9][10] The improved ability of the polymer chains to move and absorb energy can also lead to an increase in impact resistance.[5]

Impact Modifiers

Impact modifiers are additives that are incorporated into a polymer matrix to improve its toughness and resistance to fracture upon impact.[11] They are typically elastomeric materials that form a separate phase within the polymer matrix. These rubbery domains act as stress concentrators, initiating crazes that can absorb a significant amount of energy before the material fails.

  • Common Examples: Methacrylate-butadiene-styrene (MBS), acrylic impact modifiers, and chlorinated polyethylene (B3416737) (CPE).

  • Effect on Mechanical Properties: The primary effect of impact modifiers is a significant increase in impact strength.[11][12] There may be a slight trade-off with other properties, such as a minor decrease in tensile strength and modulus.

Reinforcing Fillers

Reinforcing fillers are solid particles added to a polymer to enhance its mechanical strength and stiffness.[13] These fillers are typically much more rigid than the polymer matrix and serve to carry a portion of the applied load.

  • Common Examples: Glass fibers, carbon fibers, talc, and calcium carbonate.

  • Effect on Mechanical Properties: The addition of reinforcing fillers generally leads to a significant increase in tensile strength and Young's modulus, resulting in a stiffer and stronger material.[13] However, this increase in stiffness is often accompanied by a decrease in elongation at break and can sometimes reduce the impact strength of the material.

Experimental Protocols for Evaluating Mechanical Properties

To quantitatively assess the effect of additives on polymer mechanical properties, standardized testing methods are crucial. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for this purpose.

Tensile Properties

Tensile testing is one of the most common methods for characterizing the mechanical behavior of polymers.[14][15] It involves pulling a specimen at a constant rate and measuring the force and displacement.[16] From this data, a stress-strain curve can be generated, and key properties can be determined.

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This is a widely used standard for testing the tensile properties of rigid and semi-rigid plastics.[17][18][19][20] It specifies the use of a dumbbell-shaped specimen and outlines the procedures for determining tensile strength, yield stress, elongation, and tensile modulus.[17][18][19]

  • ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting: This standard is specifically designed for testing thin films and sheets (less than 1.0 mm thick).[21][22][23][24][25]

  • ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This method is used for evaluating the tensile properties of thermoset rubbers and thermoplastic elastomers.[26][27][28][29][30]

General Tensile Testing Protocol (based on ASTM D638):

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in the standard.[18][19] The specimens should be free of any defects.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.[22][24]

  • Testing Machine: Use a universal testing machine equipped with appropriate grips to hold the specimen.[18][26][28] The machine should be capable of applying a constant rate of crosshead movement.[17]

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Attach an extensometer to the specimen to accurately measure strain, if required.[18]

    • Apply a tensile load at a specified crosshead speed until the specimen fractures.[27]

    • Record the load and elongation data throughout the test.

  • Calculations: From the recorded data, calculate the tensile strength, elongation at break, and Young's modulus.[19]

Impact Strength

Impact testing measures a material's ability to withstand a sudden applied load.[11][12]

  • ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics: This is a common method for determining the impact resistance of plastics. A notched specimen is struck by a swinging pendulum, and the energy absorbed to break the specimen is measured.

Visualizing the Effects of Additives

The following diagrams illustrate the conceptual workflow for evaluating polymer additives and their general impact on mechanical behavior.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Polymer Select Base Polymer Formulation Prepare Polymer-Additive Blends Polymer->Formulation Additive Select Additive(s) Additive->Formulation Tensile Tensile Testing (ASTM D638) Formulation->Tensile Impact Impact Testing (ASTM D256) Formulation->Impact Data Collect Stress-Strain & Impact Data Tensile->Data Impact->Data Comparison Compare Mechanical Properties Data->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Experimental workflow for evaluating polymer additives.

Stress_Strain_Comparison cluster_legend Legend cluster_plot Effect of Additives on Stress-Strain Behavior Neat Neat Polymer Plasticized Plasticized Reinforced Reinforced origin x_axis origin->x_axis Strain (ε) y_axis origin->y_axis Stress (σ) p1_neat origin->p1_neat p1_plast origin->p1_plast p1_reinf origin->p1_reinf p2_neat p1_neat->p2_neat p3_neat p2_neat->p3_neat p2_plast p1_plast->p2_plast p3_plast p2_plast->p3_plast p2_reinf p1_reinf->p2_reinf

Caption: Conceptual stress-strain curve comparison.

References

A Comparative Environmental Impact Assessment of Cosmetic Emollients: 2-Ethylhexyl 3,5,5-trimethylhexanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental profiles of the cosmetic emollient 2-Ethylhexyl 3,5,5-trimethylhexanoate and several common alternatives. The assessment is based on key environmental endpoints: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by experimental data primarily from registration dossiers submitted to the European Chemicals Agency (ECHA).

This comparative analysis aims to inform the selection of emollients with more favorable environmental characteristics, aligning with the growing demand for sustainable and eco-friendly product development. The data presented is crucial for conducting comprehensive environmental risk assessments of cosmetic formulations.

Executive Summary of Environmental Endpoints

The following table summarizes the key environmental data for this compound and its alternatives. This data is essential for a comparative assessment of their potential environmental impact.

SubstanceCAS NumberBiodegradabilityAquatic ToxicityBioaccumulation Potential (Log Kow)
This compound 70969-70-9Inherently biodegradable (59% in 28d, OECD 301F)[1]Algae (Pseudokirchneriella subcapitata): EC50 (72h) > 100 mg/L (solubility limit)[2] Fish & Daphnia: No reliable data found.~7.16
Isopropyl Myristate 110-27-0Readily biodegradable (94% in 28d)[3]Fish (Lepomis macrochirus): LC50 (96h) > 1000 mg/L[4] Daphnia magna: EC50 (48h) > 100 mg/L[5] Algae (Scenedesmus subspicatus): EC50 (72h) > 100 mg/L (no effects at solubility limit)[1]~7.71[6][7]
Coco-Caprylate/Caprate 95912-86-0Readily biodegradable [8]Not classified as hazardous to the aquatic environment. No quantitative data found.~8.72[9]
Cetearyl Ethylhexanoate 90411-68-0No data found.Not classified as hazardous. No quantitative data found.No data found.
Isopropyl Palmitate 142-91-6Readily biodegradable (Read-across, 91.3% in 28d, OECD 301B)[10]Fish, Daphnia, Algae: No intrinsic effects observed at the limit of water solubility (<1 mg/L)[11].~8.16[12]
Caprylic/Capric Triglyceride 73398-61-5Readily biodegradable (assumed based on constituents).Not expected to be harmful to aquatic organisms.[13] CLP notifications indicate high toxicity to aquatic life, warranting caution.[14]~8.2 - 10.2[13]

Detailed Experimental Protocols

A summary of the methodologies for the key experimental tests cited in this guide is provided below. These protocols are based on internationally recognized OECD guidelines.

Biodegradability Assessment: OECD 301F - Manometric Respirometry Test

This method evaluates the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed system.

cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Calculation cluster_result Result A Inoculated mineral medium C Closed respirometer flask A->C B Test substance (100 mg/L) B->C D Constant stirring C->D E Constant temperature (e.g., 20°C) C->E F Up to 28 days in the dark C->F G Measure O2 consumption F->G H Correct for blank inoculum G->H I Calculate % of Theoretical Oxygen Demand (ThOD) H->I J Biodegradation percentage I->J

Workflow for OECD 301F Biodegradability Test.

A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from sources like sewage treatment plant effluent.[3][15] The mixture is incubated in a sealed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured over time, and the amount of oxygen taken up by the microbial population for the biodegradation of the test substance is expressed as a percentage of the theoretical oxygen demand (ThOD).[3][16][17]

Aquatic Toxicity Assessment: OECD 201 - Alga, Growth Inhibition Test

This test assesses the effects of a substance on the growth of freshwater algae, a primary producer in aquatic ecosystems.

cluster_setup Test Setup cluster_exposure Exposure cluster_analysis Analysis cluster_output Output A Exponentially growing algae culture D Batch cultures A->D B Series of test substance concentrations B->D C Control (no substance) C->D E 72-hour incubation D->E F Continuous illumination E->F G Controlled temperature E->G H Measure algal biomass at intervals E->H I Compare growth in test vs. control H->I J Calculate growth inhibition I->J K Determine EC50 J->K L EC50 value K->L

Workflow for OECD 201 Algal Growth Inhibition Test.

Cultures of a selected algal species, such as Pseudokirchneriella subcapitata, in their exponential growth phase are exposed to various concentrations of the test substance in a nutrient-rich medium.[5][6][11][12] The cultures are incubated for 72 hours under constant illumination and temperature.[6][11] The growth of the algae is measured at regular intervals and compared to a control group that is not exposed to the substance. The results are used to determine the EC50 value, which is the concentration of the substance that causes a 50% reduction in algal growth.[9][11]

Comparative Analysis of Environmental Profiles

Biodegradability
  • This compound is classified as "inherently biodegradable," having achieved 59% degradation in 28 days in an OECD 301F study.[1] This means it has the potential to biodegrade, but not rapidly and completely in the environment.

  • Isopropyl Myristate and Isopropyl Palmitate are both considered "readily biodegradable," indicating they are likely to be rapidly and completely broken down in the environment.[3][10]

  • Coco-Caprylate/Caprate is also described as "readily biodegradable".[8]

  • Caprylic/Capric Triglyceride is expected to be readily biodegradable due to its composition of naturally occurring fatty acids.

From a biodegradability standpoint, Isopropyl Myristate, Isopropyl Palmitate, and Coco-Caprylate/Caprate exhibit a more favorable profile than this compound.

Aquatic Toxicity
  • This compound showed no toxic effects on algae up to its limit of water solubility (EC50 > 100 mg/L).[2] However, the lack of data for fish and daphnia prevents a full assessment of its aquatic toxicity.

  • Isopropyl Myristate has been tested across all three trophic levels (fish, daphnia, and algae) and has shown low acute toxicity, with LC50 and EC50 values all exceeding 100 mg/L.[1][4][5]

  • For Isopropyl Palmitate , studies on a category of similar substances indicate no toxic effects at the limit of water solubility.[11]

  • While Coco-Caprylate/Caprate and Cetearyl Ethylhexanoate are generally considered to have low aquatic toxicity, the lack of specific quantitative data makes direct comparison challenging.

  • There is conflicting information for Caprylic/Capric Triglyceride , with some sources suggesting low toxicity and others, based on CLP notifications to ECHA, indicating high toxicity to aquatic life.[13][14] This highlights the need for careful evaluation of specific product data.

Based on the available data, Isopropyl Myristate demonstrates a well-characterized and low order of acute aquatic toxicity.

Bioaccumulation Potential

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate in organisms. A higher Log Kow value suggests a greater potential for bioaccumulation.

  • All the substances evaluated have high Log Kow values (generally > 7), which would typically suggest a high potential for bioaccumulation.

  • However, for substances that are readily biodegradable, such as Isopropyl Myristate and Isopropyl Palmitate , the potential for bioaccumulation is significantly reduced as the substance is broken down in the environment before it can accumulate in organisms.[10]

  • For This compound , its inherent biodegradability may also mitigate its bioaccumulation potential, but to a lesser extent than readily biodegradable substances.

The following diagram illustrates the relationship between these key environmental parameters in an overall environmental risk assessment.

cluster_properties Substance Properties cluster_assessment Environmental Fate & Effect Assessment cluster_risk Risk Characterization A Biodegradability D Persistence A->D informs B Aquatic Toxicity E Toxicity B->E informs C Bioaccumulation (Log Kow) F Bioaccumulation Potential C->F informs G Environmental Risk D->G E->G F->G

Logical flow of environmental impact assessment.

Conclusion

Based on the available data, several of the evaluated alternatives appear to present a more favorable environmental profile than this compound, primarily due to their ready biodegradability. Isopropyl Myristate, in particular, has a robust dataset demonstrating ready biodegradability and low aquatic toxicity across multiple trophic levels. Isopropyl Palmitate and Coco-Caprylate/Caprate also show promise as readily biodegradable alternatives.

For a complete and definitive comparison, further experimental data, especially on the fish and daphnia toxicity of this compound and some of the alternatives, would be beneficial. Researchers and formulators are encouraged to consult the ECHA database and other reliable sources for the most up-to-date and detailed information when making decisions on ingredient selection. The use of readily biodegradable and low-toxicity emollients can significantly contribute to the development of more environmentally sustainable cosmetic and pharmaceutical products.

References

Safety Operating Guide

Personal protective equipment for handling 2-Ethylhexyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Ethylhexyl 3,5,5-trimethylhexanoate. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

Personal Protective Equipment (PPE)

The precautionary statement P280 advises the use of protective gloves, protective clothing, and eye/face protection when handling this substance. Below is a summary of recommended PPE.

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Butyl rubber gloves are recommended for handling esters. Nitrile gloves have poor resistance to esters and should be avoided.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Full-body protective clothing may be required for larger quantities or in case of a significant risk of splashing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Confirm that the work area is well-ventilated, preferably within a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above and inspect for any damage.

    • Have a chemical spill kit readily available.

  • Handling:

    • Wear the appropriate PPE before handling the chemical.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the area where the chemical is being handled.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials.

Disposal Plan: Step-by-Step Disposal Procedures

As a non-halogenated organic ester, this compound must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Do not mix with halogenated solvents or other incompatible waste streams.[1][2][3][4]

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[3]

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

    • Do not pour down the drain. [1][3]

Emergency Procedures: Spill and Exposure

  • Spill Cleanup:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (such as vermiculite, sand, or earth).[6][7]

    • Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.[6]

    • Dispose of all contaminated materials as hazardous waste.

  • First Aid:

    • If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical attention.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Assemble PPE and Spill Kit Vent Ensure Proper Ventilation Prep->Vent DonPPE Wear Appropriate PPE Vent->DonPPE Proceed to Handling Handle Handle Chemical Safely DonPPE->Handle Wash Wash Hands After Handling Handle->Wash Spill Spill Occurs Handle->Spill Potential Spill Exposure Exposure Occurs Handle->Exposure Potential Exposure Collect Collect in Labeled Container Wash->Collect Proceed to Disposal Store Store Waste Appropriately Collect->Store Dispose Dispose via EHS Store->Dispose Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.